D-Glucose-13C-5
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106032-62-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |
InChI Key |
WQZGKKKJIJFFOK-TUYNHWJXSA-N |
Isomeric SMILES |
[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Synonyms |
6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucose-¹³C-5 and its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose, a fundamental source of energy and biosynthetic precursors for most living organisms, is central to cellular metabolism. Understanding the intricate network of pathways through which glucose is processed is paramount in various fields of biological research, from elucidating disease mechanisms to developing novel therapeutics. Stable isotope tracing, utilizing molecules like D-Glucose-¹³C-5, has emerged as a powerful technique to unravel the complexities of metabolic fluxes in real-time. This technical guide provides a comprehensive overview of D-Glucose-¹³C-5, its applications in metabolic research, detailed experimental protocols, and its role in drug development.
D-Glucose-¹³C-5 is a stable, non-radioactive isotopologue of D-glucose where the carbon atom at the fifth position is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling allows researchers to trace the path of this specific carbon atom as it is metabolized through various biochemical reactions. By using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹³C into downstream metabolites can be precisely quantified. This enables the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[1][2]
Core Concepts in ¹³C-Glucose Tracing
Stable isotope tracing with ¹³C-labeled glucose is a cornerstone of metabolic flux analysis (MFA). The fundamental principle involves introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C label into downstream metabolites. The specific labeling pattern of the glucose tracer is a critical aspect of experimental design, as different isotopomers provide distinct insights into metabolic pathways.
For instance, while D-Glucose-¹³C-5 provides a specific label, uniformly labeled [U-¹³C₆]glucose, where all six carbon atoms are ¹³C, is often used to trace the entire carbon backbone of glucose.[3] Other position-specific isomers like [1,2-¹³C₂]glucose are particularly effective for dissecting the fluxes through glycolysis and the pentose phosphate pathway (PPP).[1] The choice of the tracer depends on the specific metabolic pathway under investigation.
Data Presentation: Quantitative Metabolic Flux Analysis
The primary output of a ¹³C-glucose tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the fractional abundance of each metabolite containing zero, one, two, or more ¹³C atoms. From the MIDs, and with the help of computational modeling, the absolute or relative fluxes through key metabolic pathways can be calculated. The following tables present representative quantitative data from studies using ¹³C-glucose tracers in cancer cell lines, which are known to exhibit altered glucose metabolism.
Table 1: Relative Metabolic Fluxes in A549 Lung Carcinoma Cells
| Metabolic Flux | Relative Flux Value (Normalized to Glucose Uptake Rate of 100) |
| Glucose Uptake | 100.0 |
| Glycolysis (Glucose -> Pyruvate) | 85.2 |
| Pentose Phosphate Pathway (Oxidative) | 7.8 |
| Lactate Secretion | 75.4 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 12.3 |
| TCA Cycle (Citrate Synthase) | 25.6 |
Data adapted from a study utilizing a mixture of [U-¹³C₆]glucose and [1-¹³C]glucose in A549 cells.[1]
Table 2: Comparison of Tracer Performance for Determining Glycolytic and TCA Cycle Fluxes
| Tracer | Precision Score for Glycolysis | Precision Score for TCA Cycle |
| [1,2-¹³C₂]glucose | High | Low |
| [U-¹³C₅]glutamine | Low | High |
| [U-¹³C₆]glucose | Moderate | Moderate |
Precision scores are a relative measure of the confidence in the flux estimation. Data adapted from a computational analysis based on experimental data from a carcinoma cell line.
Mandatory Visualization: Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways traced by ¹³C-labeled glucose and a typical experimental workflow.
Caption: Central carbon metabolism showing glycolysis and the TCA cycle.
Caption: A typical experimental workflow for ¹³C-glucose metabolic tracing.
Experimental Protocols
The following is a generalized protocol for a steady-state ¹³C-glucose labeling experiment in adherent mammalian cells, followed by metabolite extraction for mass spectrometry analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
D-Glucose-¹³C-5 (or other desired ¹³C-glucose isotopomer)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (v/v in water), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Protocol:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment.
-
Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of D-Glucose-¹³C-5 (typically the same concentration as glucose in the complete medium, e.g., 10-25 mM).
-
Warm the labeling medium to 37°C before use.
-
-
Isotopic Labeling:
-
Aspirate the complete medium from the cell culture wells.
-
Quickly wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient time to reach isotopic steady-state. This time varies depending on the cell type and the metabolic pathway of interest but is often in the range of 6-24 hours for central carbon metabolism.
-
-
Metabolic Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).
-
Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to new tubes.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
The dried metabolites can then be reconstituted in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and an organic solvent).
-
-
Mass Spectrometry Analysis and Data Processing:
-
Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to determine the mass isotopologue distributions of the metabolites of interest.
-
Process the raw data to correct for the natural abundance of ¹³C and to calculate the fractional enrichment of each metabolite.
-
-
Metabolic Flux Analysis:
-
Use the calculated MIDs and measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates) as inputs for computational software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.
-
Role in Drug Development
¹³C-glucose tracing is an invaluable tool in drug development for elucidating a compound's mechanism of action and for assessing its metabolic effects. By tracking the flow of glucose-derived carbons, researchers can identify specific enzymes or pathways that are modulated by a drug candidate.
Case Study: Metformin
Metformin is a first-line drug for the treatment of type 2 diabetes, and its primary effect is to lower hepatic glucose production. ¹³C-glucose tracing studies have been instrumental in dissecting its mechanism of action. Early hypotheses suggested that metformin's primary target was complex I of the mitochondrial electron transport chain. However, studies using ¹³C-labeled glucose and other tracers revealed a more complex picture.
Tracer analysis demonstrated that metformin inhibits gluconeogenesis from lactate and glycerol but not from pyruvate and alanine. This pointed towards a mechanism involving an increase in the cytosolic NADH/NAD⁺ ratio, which was confirmed by measuring the lactate-to-pyruvate ratio. Further studies have shown that metformin can also act on the gut to activate AMP-activated protein kinase (AMPK), a key energy sensor, which then signals to the liver to reduce glucose production. The ability to trace the fate of specific substrates like glucose has been crucial in refining our understanding of how metformin exerts its therapeutic effects.
In the context of cancer drug development, ¹³C-glucose tracing can be used to:
-
Identify metabolic vulnerabilities: By mapping the metabolic landscape of cancer cells, researchers can identify pathways that are essential for their growth and survival, which can then be targeted with new drugs.
-
Confirm target engagement: If a drug is designed to inhibit a specific enzyme in a metabolic pathway, ¹³C-glucose tracing can confirm that the drug is hitting its target by showing a buildup of the substrate and a decrease in the product of that enzyme.
-
Assess off-target effects: By providing a global view of metabolism, this technique can help to identify any unintended metabolic alterations caused by a drug candidate.
Conclusion
D-Glucose-¹³C-5 and other ¹³C-labeled glucose isotopologues are indispensable tools in modern metabolic research. They provide a dynamic and quantitative view of cellular metabolism that is not attainable with other methods. From fundamental biological discovery to the development of new medicines, the ability to trace the journey of a glucose molecule through the intricate network of metabolic pathways offers profound insights into the workings of living systems. As analytical technologies continue to advance, the precision and scope of stable isotope tracing will undoubtedly expand, further empowering researchers to tackle complex biological questions.
References
A Technical Guide to the Significance of ¹³C Labeling at the C-5 Position of Glucose
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stable Isotope Tracing
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of atoms through complex biochemical networks.[1] By replacing naturally abundant atoms with their heavier, non-radioactive isotopes, researchers can elucidate metabolic pathways, quantify reaction rates (fluxes), and understand how cellular metabolism is altered in disease states or in response to therapeutic intervention.[1][2] Among the various tracers, ¹³C-labeled glucose is fundamental for probing central carbon metabolism.[3]
This technical guide focuses specifically on the significance of labeling the C-5 position of glucose ([5-¹³C]glucose). The unique fate of the C-5 carbon atom as it traverses glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides distinct advantages for dissecting the intricate interplay between these core metabolic routes. Understanding the applications of [5-¹³C]glucose is crucial for professionals in cancer metabolism, metabolic disorders, and drug development seeking to unravel the complexities of cellular physiology.
Metabolic Fate of the C-5 Carbon of Glucose
The journey of the ¹³C label from the C-5 position of glucose through the central metabolic network is what imbues this specific tracer with its unique utility. Upon entering the cell, glucose is phosphorylated to glucose-6-phosphate (G6P) and can proceed down several key pathways.[4]
-
Glycolysis: In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The C-5 of glucose becomes the C-2 of pyruvate.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate is then decarboxylated to form acetyl-CoA before entering the TCA cycle. During this step, the C-1 of pyruvate is lost as CO₂. The C-2 of pyruvate (originating from the C-5 of glucose) becomes the C-1 of acetyl-CoA. This labeled carbon enters the TCA cycle and is released as ¹³CO₂ during the second turn of the cycle.
-
Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C-1 of glucose is lost as CO₂. The remaining five carbons, including the C-5, are rearranged in the non-oxidative phase to produce various sugar phosphates, which can re-enter glycolysis. The retention of the C-5 label through this pathway is a key feature that allows its activity to be distinguished from glycolysis.
The following diagram illustrates the initial fate of the C-5 carbon.
Quantitative Data & Isotopic Labeling Patterns
The power of [5-¹³C]glucose lies in the distinct mass isotopologue distributions (MIDs) it generates in downstream metabolites. By measuring the relative abundance of molecules with different numbers of ¹³C atoms (M+1, M+2, etc.), we can infer the activity of specific pathways.
Table 1: Fate of Individual Glucose Carbons in Glycolysis and PDH
| Glucose Carbon | Pyruvate Carbon | Acetyl-CoA Carbon | Fate in PDH Reaction |
| C-1, C-6 | C-3 | C-2 | Retained |
| C-2, C-5 | C-2 | C-1 | Retained |
| C-3, C-4 | C-1 | - | Lost as CO₂ |
Table 2: Theoretical Mass Isotopologue Distributions (MIDs) for Key Metabolites from [5-¹³C]glucose
| Metabolite | Isotopologue | Origin / Significance |
| Pyruvate | M+1 | Derived directly from glycolysis. The ¹³C is on the C-2 position. |
| Lactate | M+1 | Derived from M+1 pyruvate via lactate dehydrogenase. |
| Alanine | M+1 | Derived from M+1 pyruvate via alanine transaminase. |
| Acetyl-CoA | M+1 | Derived from M+1 pyruvate via pyruvate dehydrogenase (PDH). The ¹³C is on the C-1 position. |
| Citrate | M+1 | Formed by condensation of M+1 acetyl-CoA with unlabeled oxaloacetate (first turn of TCA cycle). |
| Glutamate | M+1 | Derived from M+1 α-ketoglutarate from the first turn of the TCA cycle. |
| Ribose-5-Phosphate | M+1 | Derived from the Pentose Phosphate Pathway, retaining the C-5 label. |
Table 3: Comparative Utility of Common ¹³C-Glucose Tracers
| Tracer | Primary Application | Advantages | Limitations |
| [U-¹³C₆]glucose | General flux analysis, biosynthesis | Labels all downstream metabolites, providing rich data for comprehensive flux maps. | Can be complex to interpret; may not resolve specific pathway splits as effectively as positionally labeled tracers. |
| [1,2-¹³C₂]glucose | Glycolysis vs. PPP flux | Produces distinct labeling patterns in 3-phosphoglycerate (3PG) depending on the pathway, making it a powerful tool for quantifying PPP activity. | Less informative for TCA cycle fluxes compared to uniformly labeled tracers. |
| [1-¹³C]glucose | Oxidative PPP flux | The C-1 label is specifically lost as ¹³CO₂ in the first step of the oxidative PPP, allowing for direct measurement of this flux. | Provides limited information about other pathways. |
| [5-¹³C]glucose | TCA Cycle, Anaplerosis | Traces the entry of glucose-derived carbon into the TCA cycle via acetyl-CoA. The label is retained through the PPP, offering a complementary view to [1-¹³C]glucose. | Less effective for quantifying PPP flux compared to [1,2-¹³C₂]glucose. |
Experimental Protocols for ¹³C Metabolic Flux Analysis
A successful ¹³C labeling experiment requires careful planning and execution, from cell culture to data analysis. The following is a generalized protocol for a cell-based assay using [5-¹³C]glucose.
Cell Culture and Isotopic Labeling
-
Media Preparation: Prepare glucose-free cell culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled glucose and amino acids. Add [5-¹³C]glucose to the desired final concentration (e.g., 10 mM).
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Labeling: Once cells are attached and growing, replace the standard medium with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient period to approach isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration varies by cell type and metabolic rate but is often in the range of 6 to 24 hours.
Metabolite Extraction
-
Quenching: To halt metabolic activity instantly, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching/extraction solvent, typically an ice-cold 80:20 methanol:water solution.
-
Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell slurry to a microcentrifuge tube.
-
Extraction: Vortex the samples thoroughly and incubate at a low temperature (e.g., -20°C) to ensure complete extraction.
-
Centrifugation: Centrifuge the samples at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, for analysis.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Drying: Dry the metabolite extracts completely under a vacuum or a stream of nitrogen.
-
Derivatization: To make polar metabolites volatile for GC analysis, perform a two-step derivatization. First, protect carbonyl groups with methoxyamine hydrochloride in pyridine. Second, replace active protons with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Analysis: Inject the derivatized sample onto a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopologue distributions.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Reconstitute the dried extracts in a suitable solvent compatible with the LC method (e.g., water/acetonitrile).
-
Analysis: Inject the sample onto an LC-MS system. LC, often using HILIC or reversed-phase chromatography, separates the metabolites. The mass spectrometer measures the mass of the intact ionized metabolites, providing MID data.
-
Data Analysis Workflow
The raw analytical data must be processed to yield meaningful metabolic fluxes.
Core Applications in Research and Drug Development
The unique tracing pattern of [5-¹³C]glucose makes it a valuable tool for answering specific biological questions.
Dissecting Central Carbon Metabolism
The primary significance of [5-¹³C]glucose is its ability to trace the entry of glucose-derived carbon into the TCA cycle via pyruvate and acetyl-CoA. By analyzing the M+1 enrichment in TCA cycle intermediates like citrate and glutamate, researchers can quantify the contribution of glucose to mitochondrial respiration. This is particularly important in cancer research, where the balance between glycolysis (the Warburg effect) and oxidative phosphorylation is often reprogrammed.
Assessing Anaplerotic Fluxes
While the C-5 label enters the TCA cycle via acetyl-CoA (a cataplerotic reaction), its presence in downstream metabolites can also inform on anaplerotic reactions that replenish TCA cycle intermediates. For example, comparing the labeling of malate and aspartate from [5-¹³C]glucose can provide insights into the activity of pyruvate carboxylase, an enzyme that converts pyruvate directly to oxaloacetate.
Drug Target Validation and Mechanism of Action
In drug development, [5-¹³C]glucose can be used to confirm the mechanism of action of compounds that target metabolic enzymes. For instance, if a drug is designed to inhibit pyruvate dehydrogenase (PDH), treating cells with this drug should lead to a decreased M+1 enrichment in citrate when [5-¹³C]glucose is used as a tracer. This provides direct evidence of target engagement and its downstream metabolic consequences.
The logical flow for using [5-¹³C]glucose to distinguish metabolic phenotypes is shown below.
Conclusion
The ¹³C label at the C-5 position of glucose provides a powerful and specific tool for metabolic investigation. Its unique journey into the C-2 of pyruvate and subsequently the C-1 of acetyl-CoA allows for a clear assessment of glucose's contribution to the TCA cycle. While other tracers are better suited for quantifying PPP flux, [5-¹³C]glucose excels in probing the critical metabolic node connecting glycolysis to mitochondrial respiration. For researchers and drug developers, leveraging [5-¹³C]glucose in metabolic flux experiments is essential for building accurate models of cellular metabolism, identifying metabolic vulnerabilities in disease, and validating the efficacy of next-generation metabolic therapeutics.
References
D-Glucose-13C-5: A Precision Tool for Tracing Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, understanding the flow of molecules through various biochemical pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing, a powerful analytical technique, allows for the precise tracking of atoms as they navigate the complex metabolic network. Among the array of available tracers, D-Glucose-13C-5, a glucose molecule with a heavy carbon isotope at its fifth position, has emerged as a valuable tool for dissecting the central carbon metabolism, particularly for distinguishing between glycolysis and the Pentose Phosphate Pathway (PPP). This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.
The Core Principle: Leveraging Carbon Atom Rearrangements
The utility of this compound as a metabolic tracer lies in the distinct fates of the C5 carbon atom of glucose within glycolysis and the Pentose Phosphate Pathway. By tracking the position of the 13C label in downstream metabolites, researchers can quantify the relative flux through these crucial pathways.
Glycolysis: In the glycolytic pathway, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. Importantly, the C5 carbon of glucose becomes the C2 carbon of pyruvate. This pyruvate can then be converted to lactate or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.
Pentose Phosphate Pathway (PPP): The PPP is an alternative route for glucose metabolism that generates NADPH and precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the decarboxylation of the C1 carbon of glucose. The non-oxidative phase involves a series of carbon-shuffling reactions that can lead back to glycolytic intermediates. The fate of the C5 carbon in the PPP is more complex and depends on the specific reactions of the non-oxidative branch. Crucially, the rearrangements in the PPP will result in a different labeling pattern in downstream metabolites compared to direct glycolysis.
By analyzing the mass isotopomer distribution of key metabolites, such as lactate, pyruvate, and TCA cycle intermediates, the contribution of each pathway can be deconvoluted. The presence of a 13C label at specific positions within these molecules provides a quantitative measure of the metabolic flux through glycolysis and the PPP.
Experimental Workflow and Protocols
A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized experimental workflow that can be adapted for specific research questions.
Unlocking Cellular Secrets: A Technical Guide to 13C Stable Isotope Tracing in Research and Drug Development
An in-depth exploration of the principles, methodologies, and applications of 13C-based stable isotope labeling for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of using the stable isotope carbon-13 (¹³C) as a tracer in biological research and pharmaceutical development. From elucidating complex metabolic pathways to defining drug mechanisms of action, ¹³C isotopic labeling has emerged as a powerful and indispensable tool. This document details the core concepts, experimental workflows, data analysis, and interpretation, offering a roadmap for investigators to effectively harness this technology.
Core Principles of 13C Isotopic Labeling
Isotopic labeling is a technique used to track the journey of a molecule of interest through a biological system.[1] This is achieved by replacing one or more of its naturally abundant atoms with a stable, non-radioactive isotope. For carbon, the workhorse of metabolic studies, the heavy isotope ¹³C is substituted for the much more common ¹²C.[1]
The foundational principle involves providing cells, tissues, or organisms with a substrate, such as glucose or an amino acid, that has been enriched with ¹³C.[2] This "labeled" substrate is then taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream molecules, including amino acids, lipids, and nucleotides.[2] By using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of ¹³C into these metabolites.[1]
Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. The inclusion of ¹³C results in a predictable increase in the mass of a metabolite, allowing for the precise tracking of the labeled carbon atoms. This ability to follow the fate of carbon atoms forms the basis of Metabolic Flux Analysis (MFA) , a technique that quantifies the rates (or fluxes) of metabolic reactions within a cell.
Experimental Workflow: From Design to Data
A typical ¹³C labeling experiment follows a structured workflow, encompassing careful experimental design, precise execution, and rigorous data analysis.
Tracer Selection
The choice of the ¹³C-labeled substrate is a critical first step that significantly influences the precision of the resulting metabolic flux estimates. Different isotopomers (molecules with the same chemical formula but different isotopic compositions) of a substrate will label different parts of the metabolic network to varying degrees. For example, uniformly labeled glucose ([U-¹³C₆]-glucose) is often used for a broad overview of central carbon metabolism, while specifically labeled glucose, such as [1,2-¹³C₂]-glucose, can provide more precise information about the activity of the pentose phosphate pathway (PPP) versus glycolysis.
Table 1: Common ¹³C-Labeled Tracers and Their Primary Applications
| Tracer | Primary Application(s) | Rationale |
| [U-¹³C₆]-Glucose | General labeling of central carbon metabolism, TCA cycle. | Uniformly labels all carbons, allowing for tracing the entire glucose backbone into various metabolic pathways. |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) flux. | Provides high precision for estimating fluxes through glycolysis and the PPP. |
| [1-¹³C₁]-Glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, enabling the estimation of pathway activity. |
| [U-¹³C₅]-Glutamine | Tricarboxylic Acid (TCA) cycle, anaplerosis, reductive carboxylation. | As a major anaplerotic substrate, it provides detailed information on TCA cycle dynamics. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are key experimental protocols.
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the desired cell culture medium (e.g., DMEM) from powder, omitting the standard carbon source (e.g., glucose). Supplement the medium with the desired ¹³C-labeled tracer at the appropriate physiological concentration. For serum, dialyzed fetal bovine serum (dFBS) is recommended to minimize the introduction of unlabeled metabolites.
-
Adaptation Phase (for steady-state analysis): To achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable, cells should be cultured in the labeling medium for a period equivalent to several cell doublings (typically 24-48 hours).
-
Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for the desired duration. For steady-state experiments, this is typically until isotopic equilibrium is reached. For kinetic flux analysis, multiple time points are taken during the transient labeling phase.
Rapid quenching of metabolic activity and efficient extraction of metabolites are critical to preserve the in vivo metabolic state.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), and place the plate on dry ice or in a -80°C freezer to rapidly halt all enzymatic reactions.
-
Cell Lysis and Collection: After quenching, scrape the cells in the presence of the cold extraction solvent. Transfer the cell lysate to a microcentrifuge tube.
-
Extraction: The extraction is often performed using a two-phase liquid-liquid extraction method (e.g., methanol/chloroform/water) to separate polar metabolites from lipids and proteins.
-
Sample Preparation for Analysis: The polar phase containing the metabolites is collected, dried (e.g., under a stream of nitrogen or by lyophilization), and then reconstituted in a suitable solvent for either LC-MS or NMR analysis.
Data Acquisition and Analysis
Mass Spectrometry (MS)
LC-MS is the most common analytical platform for ¹³C-MFA due to its high sensitivity and ability to separate complex mixtures of metabolites.
The primary data output from an MS analysis of a ¹³C-labeling experiment is the Mass Isotopologue Distribution (MID) . The MID for a given metabolite is a vector that represents the fractional abundance of each of its isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has 'n' ¹³C atoms.
Table 2: Example Mass Isotopologue Distribution (MID) for Citrate
This table shows hypothetical MID data for citrate extracted from cancer cells grown in the presence of either unlabeled glucose or [U-¹³C₆]-glucose.
| Isotopologue | Fractional Abundance (Unlabeled Glucose) | Fractional Abundance ([U-¹³C₆]-Glucose) |
| M+0 | 0.934 | 0.05 |
| M+1 | 0.060 | 0.08 |
| M+2 | 0.005 | 0.45 |
| M+3 | 0.001 | 0.12 |
| M+4 | 0.000 | 0.25 |
| M+5 | 0.000 | 0.04 |
| M+6 | 0.000 | 0.01 |
The significant increase in the fractional abundances of M+2, M+3, M+4, M+5, and M+6 citrate in cells fed [U-¹³C₆]-glucose indicates the active incorporation of glucose-derived carbons into the TCA cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR spectroscopy offers the unique advantage of providing positional information about the location of ¹³C atoms within a molecule. This can be invaluable for resolving complex metabolic pathways and distinguishing between different routes of biosynthesis.
Applications in Research and Drug Development
¹³C stable isotope tracing has a broad range of applications, from fundamental biological research to the preclinical and clinical development of new therapeutics.
Elucidating Metabolic Pathways
¹³C-MFA is the gold standard for quantifying the flux through metabolic pathways. It provides a detailed, quantitative map of cellular metabolism, which is essential for understanding how metabolism is altered in disease states like cancer or in response to genetic perturbations.
Drug Target Identification and Mechanism of Action
By tracing the metabolic fate of a ¹³C-labeled substrate in the presence and absence of a drug, researchers can pinpoint the specific metabolic pathways and enzymes that are affected. This can confirm that a drug is engaging its intended target and reveal the downstream metabolic consequences of target inhibition, providing crucial insights into the drug's mechanism of action. For instance, if a drug inhibits an enzyme in the TCA cycle, ¹³C-MFA can quantify the resulting decrease in flux through that step and the accumulation of upstream metabolites.
Identifying Off-Target Effects
¹³C tracing can also uncover unexpected, or "off-target," effects of a drug. By providing a global view of metabolism, this technique can identify changes in metabolic pathways that are not directly linked to the drug's known target. This information is critical for understanding the complete pharmacological profile of a drug candidate and for predicting potential side effects.
Conclusion
¹³C stable isotope tracing is a powerful and versatile technology that provides unprecedented insights into the workings of cellular metabolism. For researchers in basic science and drug development, a thorough understanding of its principles and methodologies is essential for designing informative experiments and accurately interpreting the resulting data. As analytical technologies continue to advance, the applications of ¹³C tracing are expected to expand even further, promising new discoveries in our understanding of health and disease.
References
Navigating Cellular Energetics: An In-depth Technical Guide to Exploratory Studies on Glucose Metabolism Using D-Glucose-¹³C-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Glucose-¹³C-5 as a stable isotope tracer for elucidating the intricacies of glucose metabolism. By replacing the naturally abundant ¹²C with ¹³C at the fifth carbon position, researchers can meticulously track the journey of glucose-derived carbons through various metabolic pathways. This powerful technique offers a quantitative lens to investigate cellular bioenergetics, identify metabolic reprogramming in disease states, and assess the efficacy of therapeutic interventions targeting metabolic pathways.
Core Principles of D-Glucose-¹³C-5 Tracing
D-Glucose, a primary energy source for most living organisms, is catabolized through a series of interconnected pathways, principally glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] When cells are supplied with D-Glucose-¹³C-5, the labeled carbon atom is incorporated into downstream metabolites. The specific labeling patterns of these metabolites, known as isotopologues, can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the determination of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic picture of cellular metabolism.[3]
The choice of the ¹³C label position on the glucose molecule is critical for probing specific pathways. While uniformly labeled [U-¹³C₆]glucose provides a general overview of carbon flow, position-specific tracers like D-Glucose-¹³C-5 offer more nuanced insights.[4][5]
Experimental Protocols
A successful metabolic tracing experiment using D-Glucose-¹³C-5 requires meticulous planning and execution, from sample preparation to data analysis. The following sections detail generalized protocols for in vitro and in vivo studies.
In Vitro Cell Culture Experiments
This protocol provides a general framework for a D-Glucose-¹³C-5 tracing experiment in adherent cell cultures.
Materials:
-
D-Glucose-¹³C-5 (sterile)
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C-5 at the desired concentration (e.g., 10 mM) and dialyzed FBS. Ensure the final medium composition is otherwise identical to the standard growth medium.
-
Tracer Introduction:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells twice with ice-cold PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed D-Glucose-¹³C-5 labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
In Vivo Animal Studies (Mouse Model)
This protocol outlines a general procedure for a bolus intravenous injection of D-Glucose-¹³C-5 in a mouse tumor xenograft model.
Materials:
-
D-Glucose-¹³C-5 solution (sterile, e.g., 25% w/v in PBS)
-
Mice bearing tumor xenografts
-
Sterile syringes and needles (e.g., 30-gauge)
-
K₂-EDTA collection tubes
-
Liquid nitrogen
-
Homogenizer
Procedure:
-
Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C-5 in PBS at a concentration suitable for injection (e.g., 25% w/v).
-
Tracer Administration: Administer the D-Glucose-¹³C-5 solution via tail vein injection. A common approach is to use repeated bolus injections (e.g., three injections of 80 µL at 15-minute intervals) to achieve higher isotopic enrichment over a longer period.
-
Blood and Tissue Collection:
-
Collect blood samples immediately after the first injection and at the time of necropsy.
-
At a predetermined time point after the final injection (e.g., 30-60 minutes), euthanize the mouse.
-
Rapidly dissect the tumor and other organs of interest.
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in pre-chilled 80% methanol.
-
Follow steps analogous to the in vitro extraction procedure (protein precipitation, centrifugation) to obtain the metabolite-containing supernatant.
-
Analytical Methodologies
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing ¹³C-labeled metabolites due to its high sensitivity and specificity.
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system suitable for polar metabolite separation (e.g., HILIC).
General LC-MS/MS Method:
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50:50 methanol:water).
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a HILIC column) to separate the metabolites. A gradient elution with solvents such as acetonitrile and water with additives is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in a mode that allows for the detection of all isotopologues of a given metabolite (e.g., full scan mode or selected reaction monitoring).
-
Data Analysis: Process the raw data to identify peaks and determine their intensities. Correct the measured isotopologue distributions for the natural abundance of ¹³C to accurately determine the fractional enrichment from the D-Glucose-¹³C-5 tracer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the position of the ¹³C label within a molecule, which is invaluable for elucidating complex metabolic pathways.
Instrumentation: A high-field NMR spectrometer.
General NMR Method:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. 2D experiments like ¹H-¹³C HSQC are particularly useful for assigning signals and determining labeling patterns.
-
Data Analysis: Process the NMR spectra to identify metabolites and quantify the ¹³C enrichment at specific carbon positions.
Data Presentation: Quantitative Insights into Glucose Metabolism
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a D-Glucose-¹³C-5 tracing experiment in a cancer cell line known for its high glycolytic rate.
Table 1: Fractional ¹³C Enrichment in Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Fractional ¹³C Enrichment (%) |
| Glucose-6-phosphate | 95.2 ± 2.1 |
| Fructose-6-phosphate | 94.8 ± 2.3 |
| 3-Phosphoglycerate | 85.7 ± 3.5 |
| Pyruvate | 82.1 ± 4.0 |
| Lactate | 81.5 ± 4.2 |
| Citrate | 35.6 ± 5.1 |
| α-Ketoglutarate | 30.2 ± 4.8 |
| Malate | 28.9 ± 4.5 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Mass Isotopologue Distribution of Pyruvate
| Isotopologue | Relative Abundance (%) |
| M+0 | 17.9 ± 4.0 |
| M+1 | 5.3 ± 1.2 |
| M+2 | 7.8 ± 1.5 |
| M+3 | 69.0 ± 5.8 |
M+n represents the isotopologue with n ¹³C atoms. Data are corrected for natural ¹³C abundance.
Visualization of Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways relevant to D-Glucose-¹³C-5 tracing studies.
Central Carbon Metabolism
Caption: Overview of central carbon metabolism showing the flow of carbons from glucose.
Experimental Workflow for D-Glucose-¹³C-5 Tracing
Caption: A generalized experimental workflow for metabolic tracing studies.
Key Signaling Pathways Intersecting with Glucose Metabolism
AMPK Signaling Pathway
Caption: AMPK signaling is activated by low energy status, promoting catabolism.
mTOR Signaling Pathway
Caption: mTORC1 integrates nutrient and growth factor signals to promote anabolic processes.
Conclusion
The use of D-Glucose-¹³C-5 in metabolic tracing studies provides a powerful and precise tool for dissecting the complexities of glucose metabolism. By combining robust experimental protocols with advanced analytical techniques and computational modeling, researchers can gain unprecedented insights into the metabolic landscape of biological systems. This knowledge is paramount for understanding disease pathogenesis, identifying novel drug targets, and developing next-generation therapeutics for metabolic disorders and cancer.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Glucose-2-13C|13C-Labeled Tracer|CAS 105931-74-6 [benchchem.com]
- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to D-Glucose-13C-5: Sourcing and Application for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing D-Glucose-¹³C-5 in metabolic studies. D-Glucose-¹³C-5 is a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways and quantifying fluxes within biological systems.[1][2] Its application is fundamental in understanding cellular bioenergetics, including pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This guide provides detailed information on suppliers, purchasing, and experimental protocols to facilitate the accurate design and interpretation of metabolic studies.
D-Glucose-¹³C-5 Supplier and Purchasing Information
The following table summarizes the purchasing information for D-Glucose-¹³C-5 from various reputable suppliers. This allows for an easy comparison of key quantitative data.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | D-Glucose-5-¹³C | - | 98 atom % ¹³C | 98% (CP) | Custom packaging available upon request |
| Cambridge Isotope Laboratories, Inc. (CIL) | D-Glucose (5-¹³C, 98%) | CLM-1395 | 98% | 98% | 0.25 g, 0.5 g, 1 g, Bulk quantities |
| MedchemExpress | D-Glucose-¹³C-5 | HY-B0389S10 | 99.70% | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Eurisotop | D-GLUCOSE (5-¹³C, 98%) | CLM-1395 | 98% | 98% | 0.25 g, 0.5 g, Bulk quantities |
Core Experimental Protocols
The use of D-Glucose-¹³C-5 in metabolic tracing studies is a powerful technique to elucidate the intricacies of central carbon metabolism. Below are detailed methodologies for key experiments.
Protocol 1: Stable Isotope Tracing in Adherent Cell Lines
This protocol provides a general guideline for conducting stable isotope tracing experiments in adherent cell lines to map the metabolic fate of D-Glucose-¹³C.
1. Cell Seeding and Growth:
-
a. Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
b. Prepare a minimum of 3-5 replicate wells for each condition (e.g., D-Glucose-¹³C, unlabeled control).
-
c. Culture cells in standard growth medium supplemented with 10% FBS until they reach the target confluency.
2. Isotope Labeling:
-
a. Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with D-Glucose-¹³C at the desired concentration.
-
b. Aspirate the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
c. Add the prepared labeling medium to the cells and incubate for a specific duration, which should be optimized based on the metabolic pathway of interest.
3. Metabolite Extraction (Quenching):
-
a. Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol.
-
b. At the end of the incubation period, quickly aspirate the labeling medium.
-
c. Immediately add the cold methanol solution to the wells to quench metabolic activity.
-
d. Scrape the cells in the cold methanol and transfer the cell suspension to the pre-chilled microcentrifuge tubes.
4. Sample Processing:
-
a. Vortex the tubes vigorously for 30 seconds.
-
b. Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
c. Carefully transfer the supernatant, which contains the polar metabolites, to new labeled microcentrifuge tubes.
-
d. Dry the extracts completely using a vacuum concentrator.
-
e. Store the dried metabolite pellets at -80°C until analysis.
5. LC-MS/MS Analysis:
-
a. Reconstitute the dried extracts in a suitable volume of an appropriate solvent (e.g., 50:50 methanol:water).
-
b. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography suited for polar metabolite separation.
6. Data Analysis:
-
a. Process the raw mass spectrometry data to identify peaks and determine their intensities.
-
b. Correct the measured isotopologue distributions for the natural abundance of ¹³C.
-
c. Calculate the fractional enrichment for each metabolite by comparing the intensity of labeled isotopologues to the total pool of the metabolite.
Protocol 2: In Vivo Stable Isotope Tracing via Oral Gavage
This protocol outlines the use of D-Glucose-¹³C for in vivo metabolomics studies in mice.
1. Animal Preparation and Tracer Administration:
-
a. Fast mice for a predetermined period before the experiment.
-
b. Administer a bolus of [U-¹³C] glucose tracer (e.g., 2 mg/kg bodyweight) via oral gavage.
2. Sample Collection:
-
a. Euthanize mice at various time points post-gavage (e.g., 15 min, 30 min, 2 h, 4 h).
-
b. Promptly collect tissues (e.g., liver, brain) and plasma and freeze them in liquid nitrogen.
3. Metabolite Extraction:
-
a. Machine-grind the frozen tissues under liquid nitrogen.
-
b. Extract polar metabolites from the ground tissue or plasma using a methanol-based extraction method.
-
c. Dry the extracts under vacuum.
4. Derivatization and GC-MS Analysis:
-
a. Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
b. Analyze the derivatized samples using GC-MS.
5. Data Interpretation:
-
a. Utilize software for determining pathway enrichment from the GC-MS data.
-
b. Calculate the average ¹³C fractional enrichment across representative metabolites from various pathways.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in D-Glucose-¹³C-5 based metabolic research.
Caption: Metabolic fate of D-Glucose-¹³C in central carbon metabolism.
Caption: Workflow for a stable isotope tracing experiment.
References
An In-Depth Technical Guide to the Safe Handling and Application of D-Glucose-¹³C₅ in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of D-Glucose-¹³C₅, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory environment.
Safety and Hazard Information
D-Glucose-¹³C₅, like its unlabeled counterpart, is generally considered to be of low toxicity. However, as with any chemical substance, appropriate safety precautions must be observed. The primary hazards are associated with the physical form of the compound (solid powder) and potential dust inhalation.
Hazard Identification and Classification
D-Glucose-¹³C₅ is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is not flammable, explosive, or self-reactive.
Table 1: GHS Classification for D-Glucose (and its isotopic forms)
| Hazard Class | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified |
| Skin Corrosion/Irritation | Not Classified |
| Serious Eye Damage/Eye Irritation | Not Classified |
| Respiratory or Skin Sensitization | Not Classified |
| Germ Cell Mutagenicity | Not Classified |
| Carcinogenicity | Not Classified |
| Reproductive Toxicity | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified |
| Aspiration Hazard | Not Classified |
Data extrapolated from safety data sheets for D-Glucose and its ¹³C-labeled analogues.
Physical and Chemical Properties
Understanding the physical and chemical properties of D-Glucose-¹³C₅ is essential for its safe handling and storage.
Table 2: Physicochemical Data for D-Glucose-¹³C₅
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ (with five ¹³C atoms) |
| Molecular Weight | Approximately 185.16 g/mol |
| Appearance | White to off-white solid/powder |
| Odor | Odorless |
| Melting Point | ~150 °C (decomposes) |
| Solubility | Soluble in water |
| Stability | Stable under recommended storage conditions |
Toxicological Information
Table 3: Toxicological Data for D-Glucose
| Endpoint | Value | Species |
| LD50 Oral | 25,800 mg/kg | Rat |
It is important to note that stable, non-radioactive isotopes do not significantly alter the chemical or toxicological properties of a molecule.
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of D-Glucose-¹³C₅ and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling D-Glucose-¹³C₅ powder, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Respiratory Protection: A dust mask or respirator is recommended when handling large quantities or if dust is generated.
-
Body Protection: A standard laboratory coat.
Handling Precautions
-
Avoid inhalation of dust. Handle in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Protect from moisture.
-
Recommended storage temperature is room temperature (20-25°C).
Experimental Protocols
D-Glucose-¹³C₅ is a powerful tool for tracing metabolic pathways. Below are detailed methodologies for key experiments.
General Workflow for ¹³C-Tracer Experiments
The following diagram outlines the general workflow for conducting metabolic flux analysis using D-Glucose-¹³C₅.
Detailed Methodology: ¹³C-Labeling of Adherent Mammalian Cells
Objective: To label intracellular metabolites of adherent mammalian cells with ¹³C by culturing them in a medium containing D-Glucose-¹³C₅.
Materials:
-
Adherent mammalian cells
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free cell culture medium
-
D-Glucose-¹³C₅
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold (-80°C)
-
Cell scraper
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Media Preparation: Prepare the labeling medium by dissolving D-Glucose-¹³C₅ in glucose-free medium to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS. Warm the medium to 37°C.
-
Washing: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Metabolism Quenching and Metabolite Extraction: a. Place the culture plate on ice. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. e. Incubate at -80°C for 15 minutes to precipitate proteins and fully extract metabolites. f. Scrape the cells from the plate using a cell scraper. g. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Sample Processing: a. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein. b. Carefully transfer the supernatant containing the extracted metabolites to a new tube. c. The metabolite extract is now ready for analysis by GC-MS, LC-MS, or NMR.
Metabolic Signaling Pathways
D-Glucose-¹³C₅ is utilized to trace the flow of carbon atoms through central metabolic pathways. The diagram below illustrates the incorporation of ¹³C from glucose into key metabolic cycles.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or comprehensive laboratory safety training. Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date safety information. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
The Nexus of Metabolism: A Technical Guide to Carbon-13 Labeled Glucose Tracers
A Whitepaper on the History, Development, and Application of 13C-Glucose in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular metabolism, the intricate network of biochemical reactions that sustain life, has been revolutionized by the advent of stable isotope tracers. Among these, carbon-13 (13C) labeled glucose has emerged as a cornerstone for elucidating the complexities of metabolic pathways in both health and disease. This non-radioactive, stable isotope allows for the safe and precise tracking of glucose-derived carbons as they journey through the metabolic machinery of the cell. This technical guide provides a comprehensive overview of the history, development, and application of 13C-labeled glucose tracers, offering in-depth experimental protocols, quantitative data analysis, and visualizations of key metabolic pathways and workflows. By understanding the principles and methodologies behind 13C-glucose tracing, researchers can unlock a deeper understanding of cellular physiology and accelerate the development of novel therapeutics.
A Historical Perspective: The Dawn of Isotopic Tracing
The concept of using isotopes as tracers in biological systems dates back to the early 20th century. However, the widespread use of radioactive isotopes like 14C, while powerful, posed significant safety and disposal challenges. The development and increased availability of stable isotopes, such as 13C, in the post-war era offered a safer alternative.
Early applications of 13C-labeled compounds were primarily in the field of chemistry. It was the advancement of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in the latter half of the 20th century, that propelled the use of 13C-glucose into the realm of biological and medical research. These technologies provided the sensitivity and resolution required to detect and quantify the incorporation of 13C into various metabolites, paving the way for metabolic flux analysis (MFA). MFA allows researchers to not only identify active metabolic pathways but also to quantify the rate, or flux, of metabolites through these pathways.
The Chemistry of the Tracer: Synthesis of 13C-Labeled Glucose
The utility of 13C-glucose as a tracer lies in the ability to synthesize various isotopomers, where 13C atoms are placed at specific positions within the glucose molecule. This specificity is crucial for probing different metabolic pathways.
Several chemical and enzymatic methods have been developed for the synthesis of 13C-enriched monosaccharides. An elegant technique for incorporating [13C]cyanide into the C-1 position of monosaccharides was described by Barker and coworkers.[1] This approach, based on the Kiliani reaction, allows for the production of D-[1-13C]glucose. Furthermore, techniques have been developed to convert D-[1-13C]mannose, a byproduct of the D-[1-13C]glucose synthesis, into the more useful D-[1-13C]glucose either enzymatically or chemically.[1] The synthesis of uniformly 13C-labeled glucose ([U-13C6]glucose) has been achieved using biological systems, such as the blue-green alga Agmenellum quadruplicatum.[1]
The choice of isotopomer is critical for the experimental design and the specific metabolic questions being addressed.
Experimental Protocols: From Tracer to Data
The successful implementation of a 13C-glucose tracing experiment requires meticulous attention to detail, from the initial experimental setup to the final data analysis. Below are detailed methodologies for both in vitro (cell culture) and in vivo (animal models) studies.
In Vitro 13C-Glucose Tracing in Cell Culture
This protocol outlines a general workflow for a 13C-glucose tracing experiment in adherent cell culture.
3.1.1. Materials
-
Cell line of interest
-
Appropriate cell culture medium (glucose-free formulation)
-
Dialyzed fetal bovine serum (FBS)
-
13C-labeled glucose isotopomer (e.g., [U-13C6]glucose, [1,2-13C2]glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
3.1.2. Experimental Workflow
3.1.3. Detailed Procedure
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with the desired 13C-glucose isotopomer at a known concentration (e.g., 25 mM) and dialyzed FBS.
-
Tracer Introduction: Aspirate the standard culture medium and replace it with the pre-warmed 13C-labeling medium.
-
Isotopic Steady State Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time is dependent on the cell doubling time and the turnover rates of the metabolites of interest, often ranging from 6 to 24 hours.
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add ice-cold 80% methanol to the culture vessel.
-
Metabolite Extraction: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. Vortex the tube thoroughly and centrifuge at high speed to pellet cell debris.
-
Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The samples can then be dried down and derivatized if necessary for GC-MS analysis or directly analyzed by LC-MS/MS.
In Vivo 13C-Glucose Tracing in Mouse Models
This protocol describes a common procedure for an in vivo13C-glucose infusion in a mouse model.
3.2.1. Materials
-
Mouse model of interest
-
[U-13C6]glucose
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump and catheters
-
Surgical tools
-
Liquid nitrogen
3.2.2. Experimental Workflow
3.2.3. Detailed Procedure
-
Fasting: Fast the mice for a defined period (e.g., 6-16 hours) to achieve a metabolic baseline.[1][2]
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Catheter Placement: Place a catheter in the tail vein for infusion.
-
Bolus Injection: Administer a bolus of 13C-glucose (e.g., 0.4-0.6 mg/g body weight) to rapidly increase the plasma 13C-glucose enrichment.
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion of 13C-glucose (e.g., 0.012-0.0138 mg/g/min) for a set duration (e.g., 30 minutes to 4 hours) to maintain a steady-state enrichment.
-
Tissue Collection: At the end of the infusion period, surgically resect the tumor and/or other tissues of interest.
-
Snap Freezing: Immediately snap-freeze the collected tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold solvent mixture (e.g., methanol/water).
-
Sample Preparation for Analysis: Process the extracts for analysis by GC-MS or NMR spectroscopy.
Data Presentation: Quantitative Insights into Metabolic Fluxes
A key outcome of 13C-glucose tracing experiments is the quantification of metabolic fluxes. The choice of 13C-glucose isotopomer significantly impacts the precision with which different pathway fluxes can be determined.
Table 1: Comparison of 13C-Glucose Isotopomers for Metabolic Flux Analysis
| 13C-Glucose Isotopomer | Primary Application | Advantages |
| [U-13C6]glucose | General labeling of central carbon metabolism, TCA cycle. | Uniformly labels all carbons, allowing for the tracing of the complete glucose backbone into various metabolic pathways. |
| [1-13C]glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as 13CO2 in the oxidative PPP, allowing for estimation of pathway activity. |
| [1,2-13C2]glucose | Glycolysis and PPP flux. | Provides precise estimates for glycolysis and the PPP. |
| [2-13C]glucose | Glycolysis and PPP. | Outperforms [1-13C]glucose for estimating glycolytic and PPP fluxes. |
| [3-13C]glucose | Pyruvate oxidation. | Provides information on the entry of glucose-derived carbons into the TCA cycle via pyruvate dehydrogenase. |
Table 2: Representative Metabolic Fluxes Determined by 13C-Glucose Tracing in A549 Cancer Cells
| Metabolic Flux | Value (relative to glucose uptake) | 13C-Tracer Used |
| Glucose Uptake | 100 | [U-13C6]glucose + [1-13C]glucose |
| Lactate Secretion | 85 | [U-13C6]glucose + [1-13C]glucose |
| Glycolytic Flux (Pyruvate Kinase) | 90 | [1,2-13C2]glucose |
| Pentose Phosphate Pathway Flux | 5 | [1,2-13C2]glucose |
| Pyruvate Dehydrogenase Flux | 10 | [3-13C]glucose |
| Anaplerotic Flux (Pyruvate Carboxylase) | 2 | [U-13C6]glucose |
Note: The values in Table 2 are illustrative and based on typical findings in cancer cell metabolism studies. Actual values will vary depending on the specific cell line and experimental conditions.
Visualization of Metabolic Pathways and Workflows
Graphviz diagrams provide a clear visual representation of the complex relationships in metabolic pathways and experimental procedures.
Central Carbon Metabolism
The following diagram illustrates the flow of 13C from [U-13C6]glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.
References
Methodological & Application
Application Notes and Protocols for D-Glucose-¹³C₆ in Cell Culture for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By tracing the incorporation of stable isotopes from labeled substrates, such as D-Glucose-¹³C₆, into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[1][2] D-Glucose is a primary carbohydrate fuel source for most organisms, and its metabolism is central to cellular bioenergetics, involving key pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This document provides detailed protocols for using D-Glucose-¹³C₆ in cell culture for metabolic flux analysis, from experimental design to data analysis. Stable isotope-assisted metabolomics is the method of choice for determining metabolic fluxes, providing detailed information on cellular physiology.[3]
The use of ¹³C-labeled compounds, such as glucose and amino acids, allows researchers to track the flow of carbon through intracellular metabolic pathways. By analyzing the mass isotopologue distributions (MIDs) of metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fractional abundance of each metabolite containing different numbers of ¹³C atoms can be determined. This information is then used to infer the rates of metabolic reactions. Such studies are crucial for understanding metabolic reprogramming in diseases like cancer, elucidating drug mechanisms of action, and improving biotechnological production processes.
Key Metabolic Pathways
The metabolism of D-Glucose-¹³C₆ allows for the tracing of carbon atoms through several key metabolic pathways. When cells are supplied with uniformly labeled ¹³C-glucose, the label is incorporated into various downstream metabolites. For instance, ¹³C-glucose enters glycolysis to produce pyruvate. This labeled pyruvate can then be converted to acetyl-CoA and enter the TCA cycle, or be used in other biosynthetic pathways. The pentose phosphate pathway and serine biosynthesis also utilize glucose as a substrate, and their activity can be traced.
Figure 1: Metabolic fate of D-Glucose-¹³C₆ in central carbon metabolism.
Experimental Workflow
A typical metabolic flux analysis experiment using D-Glucose-¹³C₆ involves several key steps, from cell culture to data interpretation. The overall workflow ensures that cells reach a metabolic and isotopic steady state, allowing for accurate flux calculations. It is crucial to validate the assumption of isotopic steady state by measuring isotopic labeling at multiple time points.
Figure 2: High-level experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol provides a general guideline for adherent cell lines. Optimization may be required for specific cell types or experimental conditions.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Labeling medium: Glucose-free base medium supplemented with D-Glucose-¹³C₆ (e.g., 10 mM), dialyzed FBS, and other necessary supplements (e.g., glutamine).
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Growth: a. Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. b. Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂. c. Allow cells to attach and grow for 24-48 hours.
-
Isotopic Labeling: a. Aspirate the complete growth medium from the wells. b. Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled glucose. c. Add 2 mL of pre-warmed labeling medium containing D-Glucose-¹³C₆ to each well. d. Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest. For glycolytic intermediates, steady state can be reached in minutes, while TCA cycle intermediates may take several hours. It is recommended to perform a time-course experiment (e.g., 0, 6, 12, 24 hours) to determine the optimal labeling time.
Protocol 2: Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical for accurate metabolic flux analysis. The ideal quenching solvent should immediately halt enzymatic activity without causing leakage of intracellular metabolites.
Materials:
-
Cold quenching solution: 80% Methanol, pre-chilled to -80°C.
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching: a. Place the 6-well plates on ice. b. Aspirate the labeling medium. c. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells from the bottom of the well using a cell scraper.
-
Metabolite Extraction: a. Transfer the cell suspension to a pre-chilled centrifuge tube. b. To ensure complete extraction, a second extraction can be performed by adding another 500 µL of cold 80% methanol to the well, scraping again, and pooling it with the first extract. c. For a biphasic extraction to separate polar and nonpolar metabolites, add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to the methanol extract. d. Vortex the mixture thoroughly for 10 minutes at 4°C. e. Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and separate the phases. f. Collect the upper aqueous phase (containing polar metabolites) and transfer it to a new tube. g. The lower organic phase (containing lipids) and the protein pellet can be saved for other analyses. h. Dry the aqueous extract containing the metabolites under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Data Analysis and Interpretation
1. Mass Spectrometry (MS) Analysis:
-
Dried metabolite extracts are typically derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
The mass spectrometer is operated to acquire data that captures the full isotopologue distribution for each metabolite of interest.
2. Data Processing:
-
Process the raw mass spectrometry data to identify peaks and determine their intensities.
-
Correct the measured isotopologue distributions for the natural abundance of ¹³C.
-
Calculate the fractional enrichment for each metabolite by comparing the intensity of labeled isotopologues to the total pool of the metabolite.
3. Metabolic Flux Calculation:
-
The corrected mass isotopologue distributions are used as input for metabolic flux modeling software (e.g., INCA, Metran).
-
These software packages use mathematical models of cellular metabolism to estimate the intracellular fluxes that best explain the observed labeling patterns.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from a D-Glucose-¹³C₆ labeling experiment can be presented. The data represents the fractional enrichment of key metabolites in central carbon metabolism after labeling.
Table 1: Fractional Enrichment of Glycolytic Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-Phosphate | 0.05 | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.85 |
| Fructose-1,6-Bisphosphate | 0.04 | 0.01 | 0.01 | 0.02 | 0.03 | 0.04 | 0.85 |
| Pyruvate | 0.20 | 0.05 | 0.10 | 0.65 | - | - | - |
| Lactate | 0.22 | 0.06 | 0.12 | 0.60 | - | - | - |
Table 2: Fractional Enrichment of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.30 | 0.10 | 0.45 | 0.05 | 0.05 | 0.04 | 0.01 |
| α-Ketoglutarate | 0.35 | 0.12 | 0.40 | 0.03 | 0.08 | 0.02 | - |
| Malate | 0.40 | 0.15 | 0.35 | 0.08 | 0.02 | - | - |
| Aspartate | 0.42 | 0.16 | 0.33 | 0.07 | 0.02 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Conclusion
The use of D-Glucose-¹³C₆ in combination with metabolic flux analysis provides a powerful platform to quantitatively assess the metabolic state of cells in culture. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease. Careful experimental design, particularly the choice of isotopic tracer and the duration of labeling, is crucial for obtaining precise and accurate flux estimations.
References
Unraveling Cellular Metabolism: Application of D-Glucose-¹³C-5 in NMR-Based Metabolomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of cellular metabolism, understanding the flow of nutrients through various biochemical pathways is paramount for deciphering disease mechanisms and developing targeted therapeutics. Stable isotope tracing, coupled with the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, offers a robust platform for metabolic flux analysis. D-Glucose, a central carbon source for most living organisms, can be isotopically labeled at specific carbon positions to probe distinct metabolic routes. This application note focuses on the utility of D-Glucose-¹³C-5, a selectively labeled glucose molecule, in NMR-based metabolomics to trace its fate through glycolysis, the tricarboxylic acid (TCA) cycle, and related pathways.
The carbon at the C5 position of glucose has a specific metabolic destiny. Following glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The C5 carbon of glucose becomes the C2 carbon of pyruvate. Subsequently, pyruvate is decarboxylated to form acetyl-CoA, where the C2 of pyruvate becomes the C1 (carbonyl carbon) of the acetyl group that enters the TCA cycle.[1] By tracking the ¹³C label from D-Glucose-¹³C-5, researchers can quantitatively assess the activity of these core metabolic pathways.
Core Applications
-
Metabolic Flux Analysis: Quantifying the rate of carbon flow through glycolysis and the TCA cycle.
-
Investigating the Warburg Effect: In cancer cells, this tracer can help elucidate the balance between oxidative phosphorylation and aerobic glycolysis.
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates that target central carbon metabolism.
-
Understanding Disease Pathophysiology: Studying metabolic reprogramming in various diseases, including metabolic disorders and neurodegenerative diseases.
Experimental Protocols
A successful D-Glucose-¹³C-5 tracing experiment requires meticulous attention to detail from cell culture to NMR data acquisition and analysis. The following protocols provide a comprehensive guide for researchers.
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Adherent or suspension cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free growth medium
-
D-Glucose-¹³C-5
-
Dialyzed Fetal Bovine Serum (dFBS)
-
6-well plates (for adherent cells) or culture flasks (for suspension cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the mid-exponential growth phase and will reach approximately 80-90% confluency at the time of metabolite extraction. Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Media Preparation: On the day of the experiment, prepare the labeling medium. Use glucose-free medium supplemented with 10% dFBS and the desired final concentration of D-Glucose-¹³C-5 (typically 5-25 mM). Prepare a parallel control group with unlabeled D-glucose.
-
Initiation of Labeling:
-
Adherent cells: Aspirate the growth medium, wash the cells twice with pre-warmed sterile PBS, and then add the prepared labeling medium.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with pre-warmed sterile PBS, and resuspend in the prepared labeling medium.
-
-
Incubation: Return the cells to the incubator and incubate for a predetermined time. The incubation period will depend on the metabolic pathways of interest and the cell type, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is often recommended to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (v/v in water)
-
Cell scraper (for adherent cells)
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of operating at 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism: To halt enzymatic activity rapidly, place the culture plates or flasks on a bed of dry ice.
-
Medium Removal: Aspirate the labeling medium completely. For adherent cells, quickly wash with ice-cold PBS and aspirate.
-
Metabolite Extraction:
-
Adherent cells: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cell pellet in pre-chilled 80% methanol.
-
-
Lysis and Precipitation: Vortex the tubes vigorously for 30 seconds to ensure cell lysis.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes (5 mm)
-
Micro-pH electrode (optional)
-
Dilute NaOD or DCl in D₂O (optional)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume (e.g., 600 µL) of D₂O containing the internal standard. Vortex briefly to ensure complete dissolution.
-
pH Adjustment (Optional but Recommended): Check the pH of the sample and adjust to a consistent value (e.g., pH 7.0 ± 0.1) to minimize pH-dependent variations in chemical shifts.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum with water suppression (e.g., using presaturation) to get an overview of the total metabolite pool.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly detect the ¹³C-labeled metabolites.
-
For more detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear correlation spectra such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment provides excellent resolution and sensitivity for detecting ¹³C incorporation.
-
Data Presentation
The quantitative data obtained from the NMR analysis can be summarized to show the enrichment of ¹³C in various metabolites over time. The following table provides a representative example of how to present such data. The values are for illustrative purposes and will vary depending on the cell line, experimental conditions, and incubation time.
| Metabolite | Carbon Position Labeled | % ¹³C Enrichment (1h) | % ¹³C Enrichment (4h) | % ¹³C Enrichment (8h) | % ¹³C Enrichment (24h) |
| Lactate | C2 | 5% | 20% | 45% | 70% |
| Alanine | C2 | 3% | 15% | 35% | 60% |
| Glutamate | C1 | 1% | 8% | 20% | 40% |
| Citrate | C1 or C5 (from C1 of Acetyl-CoA) | <1% | 5% | 15% | 30% |
Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool that is labeled with ¹³C from the supplied D-Glucose-¹³C-5 tracer.
Visualization of Pathways and Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for a clear understanding of the experimental design and the interpretation of results.
References
Utilizing D-Glucose-¹³C₅ as an Internal Standard for Accurate Quantification in Mass Spectrometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] Their use is crucial for correcting for variability during sample preparation, chromatographic separation, and mass spectrometric detection, thereby significantly improving the accuracy and precision of quantification.[3][4] D-Glucose-¹³C₅, a stable isotope-labeled analog of D-glucose with a ¹³C atom at the C-5 position, serves as an ideal internal standard for the accurate measurement of natural D-glucose in various biological matrices. This document provides a detailed application note and protocol for the effective use of D-Glucose-¹³C₅ as an internal standard in mass spectrometry.
The fundamental principle behind using a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during extraction, derivatization, and ionization. However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for ratiometric quantification that corrects for experimental variations.
Experimental Workflow Overview
The general workflow for quantifying D-glucose using D-Glucose-¹³C₅ as an internal standard involves several key steps, from sample preparation to data analysis. A robust and reproducible protocol is essential for obtaining accurate and reliable results.
Caption: General experimental workflow for glucose quantification using D-Glucose-¹³C₅.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The following are general protocols for different biological matrices.
Materials:
-
D-Glucose-¹³C₅ solution of known concentration
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge capable of 15,000 x g at 4°C
Protocol for Cell Culture:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a known amount of D-Glucose-¹³C₅ internal standard solution to the extraction solvent.
-
Add 1 mL of pre-chilled 80% methanol (containing the internal standard) to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
Protocol for Tissue Samples:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add a known amount of D-Glucose-¹³C₅ internal standard solution to the extraction solvent.
-
Add 500 µL of pre-chilled 80% methanol (containing the internal standard).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Follow steps 6-9 from the cell culture protocol.
Protocol for Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
Add a known amount of D-Glucose-¹³C₅ internal standard solution to the precipitation solvent.
-
Add 4 parts of pre-chilled acetonitrile (containing the internal standard) to 1 part of plasma/serum (e.g., 400 µL acetonitrile to 100 µL plasma).
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS analysis.
LC-MS/MS Analysis
This section provides a typical LC-MS/MS method for the analysis of glucose. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar metabolites like glucose.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | HILIC column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
A tandem quadrupole mass spectrometer operating in negative ion multiple-reaction-monitoring (MRM) mode is commonly used.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | D-Glucose: 179.1 -> 89.0, 179.1 -> 59.0D-Glucose-¹³C₅: 180.1 -> 90.0, 180.1 -> 60.0 (hypothetical, requires optimization) |
| Collision Energy | To be optimized for the specific instrument. For 179.1 -> 89.0, a starting point is 8 V. |
Note: The MRM transitions for D-Glucose-¹³C₅ are predicted based on a single ¹³C incorporation and require empirical optimization on the specific mass spectrometer being used.
Data Presentation and Analysis
Calibration Curve Construction
To accurately quantify the endogenous D-glucose concentration, a calibration curve must be prepared. This involves analyzing a series of calibration standards with known concentrations of unlabeled D-glucose and a fixed concentration of the D-Glucose-¹³C₅ internal standard.
Procedure:
-
Prepare a series of calibration standards containing known concentrations of D-glucose.
-
Spike each standard with the same, fixed amount of D-Glucose-¹³C₅ internal standard.
-
Analyze the standards using the established LC-MS/MS method.
-
For each standard, calculate the peak area ratio of the analyte (D-glucose) to the internal standard (D-Glucose-¹³C₅).
-
Plot the peak area ratio against the known concentration of D-glucose to generate a calibration curve.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative results from the analysis of unknown samples.
| Sample ID | D-Glucose Peak Area | D-Glucose-¹³C₅ Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | 1,250,000 | 1,100,000 | 1.136 | [Value from Calibration Curve] |
| Sample 2 | 2,500,000 | 1,050,000 | 2.381 | [Value from Calibration Curve] |
| Sample 3 | 850,000 | 1,150,000 | 0.739 | [Value from Calibration Curve] |
Signaling Pathways and Logical Relationships
While D-Glucose-¹³C₅ is primarily used as an internal standard for quantification, understanding the metabolic fate of glucose is crucial for many research applications. The following diagram illustrates the initial steps of glycolysis, where D-glucose is metabolized.
Caption: Simplified overview of the initial steps of glycolysis.
Conclusion
The use of D-Glucose-¹³C₅ as an internal standard in mass spectrometry provides a robust and reliable method for the accurate quantification of D-glucose in complex biological samples. The protocols outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, coupled with proper instrument optimization, will ensure high-quality, reproducible data for a wide range of applications, from basic research to clinical studies.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes and Protocols for In Vivo Metabolic Studies Using D-Glucose-¹³C-5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Glucose-¹³C-5 as a stable isotope tracer to investigate in vivo metabolism in animal models. This document outlines the principles of ¹³C metabolic flux analysis, detailed experimental protocols, data interpretation guidelines, and visual representations of the metabolic pathways and experimental workflows.
Introduction to D-Glucose-¹³C-5 Metabolic Tracing
Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating the dynamic nature of metabolic pathways. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the journey of its atoms through various biochemical reactions. D-Glucose-¹³C-5 is a specifically labeled glucose molecule where the carbon atom at the fifth position is replaced with its heavier, non-radioactive isotope, ¹³C.
The choice of D-Glucose-¹³C-5 as a tracer offers unique advantages for dissecting the complexities of central carbon metabolism. The specific position of the label allows for the detailed interrogation of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing insights into the relative activities of these interconnected pathways under various physiological and pathological conditions.
Principle of the Method
The fundamental principle of using D-Glucose-¹³C-5 lies in the enzymatic conversion of this tracer into downstream metabolites. As D-Glucose-¹³C-5 is metabolized, the ¹³C label is incorporated into various intermediates and end-products. By employing analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopologue distribution (MID) of these metabolites can be determined. The MID reveals the number of ¹³C atoms in each molecule, providing a quantitative measure of the contribution of glucose to that metabolite pool and the activity of the intervening metabolic pathways.
Metabolic Fate of the ¹³C-5 Label
Understanding the precise trajectory of the ¹³C label from D-Glucose-¹³C-5 is crucial for accurate data interpretation.
-
Glycolysis: In the glycolytic pathway, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. The C-5 of glucose becomes the C-2 of pyruvate. Therefore, analysis of the M+1 isotopologue of pyruvate (pyruvate with one ¹³C atom) will indicate the flux of glucose through glycolysis.
-
Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The fate of the C-5 label in the PPP is complex due to the carbon rearrangements in the non-oxidative branch. Tracing the ¹³C-5 label through the PPP can provide insights into the activity of this pathway, particularly when analyzed in conjunction with other labeled glucose tracers.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from glycolysis is converted to acetyl-CoA, which then enters the TCA cycle. The C-2 of pyruvate, carrying the ¹³C label from D-Glucose-¹³C-5, becomes the C-1 of acetyl-CoA. Upon condensation with oxaloacetate, this label is incorporated into citrate. Subsequent turns of the TCA cycle will lead to a specific labeling pattern in the cycle intermediates, which can be used to assess the rate of glucose oxidation and anaplerotic fluxes.
Experimental Protocols
A generalized workflow for an in vivo metabolic study using D-Glucose-¹³C-5 is presented below. Specific parameters should be optimized based on the animal model, research question, and analytical platform.
Caption: Experimental workflow for in vivo metabolic studies.
Animal Preparation
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment to minimize stress-related metabolic changes.
-
Fasting: Depending on the experimental goals, animals may be fasted for a defined period (e.g., 4-6 hours) to reduce the contribution of dietary glucose to the metabolic pools.
-
Catheter Implantation: For continuous infusion studies, surgical implantation of a catheter (e.g., in the jugular or femoral vein) is recommended for stress-free administration of the tracer. Allow for a recovery period of 3-5 days post-surgery.
Tracer Administration
The method of tracer administration depends on the desired labeling kinetics.
-
Bolus Injection: A single dose of D-Glucose-¹³C-5 is administered, typically via intraperitoneal (IP) or intravenous (IV) injection. This method is suitable for tracking the initial wave of the tracer through metabolic pathways.
-
Continuous Infusion: A continuous infusion of the tracer is administered to achieve isotopic steady-state, where the enrichment of the tracer in the plasma and tissues remains constant over time. This is often preceded by a bolus injection to rapidly reach the target enrichment.
| Parameter | Bolus Injection | Continuous Infusion |
| Objective | Dynamic labeling kinetics | Isotopic steady-state |
| Route | Intraperitoneal (IP), Intravenous (IV) | Intravenous (IV) |
| Dosage | Varies by animal model (e.g., 1-2 g/kg) | Bolus followed by infusion (e.g., 10-30 µg/g/min) |
| Duration | Sample collection at various time points post-injection | 90-150 minutes |
Sample Collection
-
Blood Collection: Collect blood samples at defined time points via tail vein, saphenous vein, or cardiac puncture at the endpoint. Use tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.
-
Tissue Collection: At the end of the experiment, euthanize the animal using an approved method. Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.
Metabolite Extraction
-
Tissue Pulverization: Keep tissues frozen on dry ice or in liquid nitrogen and pulverize to a fine powder.
-
Extraction: Use a cold solvent mixture, such as 80:20 methanol:water, to extract polar metabolites. Add the cold solvent to the powdered tissue or plasma, vortex thoroughly, and incubate at -20°C or -80°C to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C.
Analytical Methods
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for analyzing the mass isotopologue distribution of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can also be used to determine the positional enrichment of the ¹³C label in metabolites, providing complementary information to MS.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Representative Infusion Parameters for Mouse Models
| Parameter | Value | Reference |
| Animal Model | C57BL/6J Mouse | Fictional Example |
| Body Weight | 20-25 g | Fictional Example |
| Fasting Duration | 6 hours | Fictional Example |
| Bolus Dose | 20 mg | Fictional Example |
| Infusion Rate | 0.2 mg/min | Fictional Example |
| Infusion Duration | 120 minutes | Fictional Example |
| Plasma ¹³C-Glucose Enrichment | 30-40% | Fictional Example |
Table 2: Hypothetical ¹³C Enrichment in Key Metabolites
| Metabolite | Tissue | M+1 Enrichment (%) |
| Pyruvate | Liver | 25.5 ± 3.2 |
| Lactate | Muscle | 30.1 ± 4.5 |
| Citrate | Heart | 15.8 ± 2.1 |
| Glutamate | Brain | 10.2 ± 1.5 |
Data are presented as mean ± SD and are for illustrative purposes only.
Visualization of Signaling Pathways
Graphviz diagrams can be used to visualize the flow of the ¹³C-5 label through central metabolic pathways.
Caption: Fate of the ¹³C-5 label in Glycolysis.
Caption: Fate of the ¹³C-5 label in the TCA Cycle.
Conclusion
D-Glucose-¹³C-5 is a valuable tool for in vivo metabolic research in animal models. By carefully designing and executing experiments, and by accurately interpreting the resulting mass isotopologue data, researchers can gain significant insights into the regulation of central carbon metabolism in health and disease. This information is critical for identifying novel drug targets and for developing new therapeutic strategies.
Application Notes and Protocols for D-Glucose-¹³C₅ Infusion in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting a D-Glucose-¹³C₅ infusion experiment, a powerful technique for investigating in vivo glucose metabolism. By tracing the path of the stable isotope-labeled glucose, researchers can gain critical insights into the activity of key metabolic pathways, making it an invaluable tool in fields such as oncology, diabetes, and drug development.
Introduction
Stable isotope tracer studies are a cornerstone of metabolic research, enabling the quantitative analysis of metabolic fluxes in vivo.[1] The use of D-Glucose-¹³C₅, where the carbon at the fifth position is labeled with ¹³C, allows for the precise tracking of glucose-derived carbons as they traverse central metabolic pathways, including glycolysis and the Tricarboxylic Acid (TCA) cycle. This application note details the experimental protocol, from subject preparation to data analysis, and provides the necessary tools for researchers to implement this methodology.
Experimental Principle
The primed-constant infusion of a stable isotope-labeled substrate is a well-established method for studying metabolic kinetics.[2] A priming bolus is administered to rapidly bring the plasma concentration of the tracer to a steady state, which is then maintained by a continuous infusion.[3][4] During this isotopic steady state, the rate of appearance of the labeled substrate equals its rate of disappearance, allowing for the calculation of metabolic fluxes. Blood and tissue samples are collected at various time points to measure the enrichment of ¹³C in downstream metabolites.
Experimental Protocol
This protocol provides a general framework. Specific parameters may need to be optimized based on the animal model and experimental goals.
Subject Preparation
-
Animal Model: This protocol is designed for rodent models. All procedures should be approved by the institution's animal care and use committee.
-
Catheter Implantation (Recommended): For stress-free and continuous infusion, surgical implantation of a catheter into the jugular vein is recommended. Allow for a recovery period of 3-5 days post-surgery.[3]
-
Fasting: To minimize the influence of dietary glucose, subjects should be fasted for a period appropriate to the species (e.g., 6-8 hours for mice) prior to the infusion. Water should be provided ad libitum.
Tracer Preparation
-
Tracer: D-Glucose-¹³C₅ (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Stock Solution: Prepare a sterile stock solution of D-Glucose-¹³C₅ in 0.9% saline at the desired concentration (e.g., 200 mg/mL). The solution should be passed through a 0.2 µm sterile filter.
Infusion Procedure
-
Priming Bolus: Administer an initial bolus dose of the D-Glucose-¹³C₅ solution to rapidly increase the plasma tracer concentration.
-
Continuous Infusion: Immediately following the bolus, commence a continuous infusion using a calibrated syringe pump. The infusion rate should be set to maintain a steady-state isotopic enrichment in the plasma.
Sample Collection
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at baseline (time 0) and at several time points during the infusion to confirm steady-state enrichment. Collect blood in EDTA-coated tubes and immediately place on ice.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Tissue Collection: At the end of the infusion period, euthanize the animal using an approved method. Rapidly excise the tissues of interest and immediately snap-freeze them in liquid nitrogen to quench all metabolic activity. Store tissues at -80°C.
Metabolite Extraction
-
Reagents: Prepare ice-cold 80% methanol.
-
Tissue Homogenization: Weigh the frozen tissue (e.g., 20-50 mg) and homogenize it in 1 mL of ice-cold 80% methanol.
-
Phase Separation: Following homogenization, add water and chloroform to separate the polar (aqueous) and non-polar (organic) phases. The polar phase containing the glucose metabolites is collected for analysis.
-
Drying: Dry the extracted polar metabolites using a vacuum concentrator.
Sample Analysis
-
Instrumentation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the isotopic enrichment in glucose and its downstream metabolites.
-
Data Analysis: The mass isotopomer distributions of key metabolites are determined. This data is then used to calculate the fractional contribution of glucose to these metabolite pools and to model metabolic fluxes.
Data Presentation
The following tables provide examples of typical experimental parameters and expected outcomes.
Table 1: Infusion Parameters
| Parameter | Value | Unit | Reference |
| Tracer | D-Glucose-¹³C₅ | - | - |
| Priming Bolus Dose | 1.1 | µmol/kg | |
| Infusion Rate | 2.5 | µmol/kg/hr | |
| Infusion Duration | 120 - 140 | minutes |
Table 2: Blood Sampling Schedule
| Sample | Time Point (minutes) |
| Baseline | 0 |
| Steady-State Check 1 | 90 |
| Steady-State Check 2 | 100 |
| Steady-State Check 3 | 110 |
| Final Sample | 120 |
Table 3: Example Tissue Isotopic Enrichment
| Metabolite | Expected ¹³C Enrichment (%) |
| Glucose | 30 - 50 |
| Lactate | 15 - 25 |
| Alanine | 15 - 25 |
| Citrate | 5 - 15 |
| Glutamate | 5 - 15 |
Visualizations
Experimental Workflow
Metabolic Fate of D-Glucose-¹³C₅
Conclusion
The D-Glucose-¹³C₅ infusion technique is a robust method for delineating glucose metabolism in vivo. The detailed protocol and supporting materials provided in this application note offer a comprehensive guide for researchers to successfully implement this methodology and gain deeper insights into the metabolic underpinnings of their biological systems of interest. Careful optimization of the protocol for the specific experimental context is crucial for obtaining high-quality, reproducible data.
References
Application Notes: Measuring Tricarboxylic Acid (TCA) Cycle Activity Using D-Glucose-13C-5 Tracer
Introduction
The Tricarboxylic Acid (TCA) cycle is a central metabolic hub in aerobic organisms, essential for cellular energy production and providing precursors for biosynthesis. Measuring the flux through the TCA cycle is crucial for understanding cellular metabolic states in various physiological and pathological conditions, including cancer and metabolic disorders. Stable isotope tracing with 13C-labeled substrates, followed by mass spectrometry or NMR analysis, is a powerful technique for quantifying metabolic pathway activity.
This document provides a detailed guide for utilizing D-Glucose-13C-5, a stable isotope tracer, to measure TCA cycle activity in cultured cells. While uniformly labeled [U-13C6]glucose is more commonly used for a general overview of glucose metabolism, position-specific tracers like this compound can provide more specific insights into the entry and processing of particular carbon atoms within the TCA cycle.
Principle and Metabolic Fate of this compound
When cells are cultured in a medium where the primary glucose source is replaced with this compound, the 13C label is incorporated into downstream metabolites. By tracking the distribution of this label, the activity of the metabolic pathways utilizing glucose can be determined.
The metabolic fate of the C5 carbon of glucose is as follows:
-
Glycolysis: In the glycolytic pathway, the six-carbon glucose molecule is cleaved into two three-carbon molecules of glyceraldehyde-3-phosphate (G3P). The C5 of glucose becomes the C2 of G3P.
-
Pyruvate Formation: G3P is further metabolized to pyruvate. The C2 of G3P becomes the C2 of pyruvate.
-
Acetyl-CoA Synthesis: Pyruvate enters the mitochondria and is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA. During this reaction, the C1 of pyruvate is lost as CO2. Therefore, the 13C label from the C5 of glucose, which is on the C2 of pyruvate, is retained and becomes the C1 of acetyl-CoA.
-
TCA Cycle Entry: The 13C-labeled acetyl-CoA (at the C1 position) condenses with unlabeled oxaloacetate to form citrate. In the first turn of the TCA cycle, this will result in citrate being labeled at the C1 or C5 position (due to the stereochemistry of the aconitase reaction). This label is then traced through subsequent intermediates of the TCA cycle.
By analyzing the mass isotopologue distribution (MID) of TCA cycle intermediates, researchers can quantify the contribution of glucose to the TCA cycle pool.
Experimental Protocols
This section details the key experimental procedures for a 13C metabolic flux analysis experiment using this compound.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line and experimental objectives.
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes). Culture the cells in their standard, unlabeled growth medium until they reach the desired confluence (typically 70-80% for analysis during the logarithmic growth phase).
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium. This medium should be identical to the standard growth medium but with the glucose replaced by this compound at the same concentration. Ensure the medium is supplemented with dialyzed fetal bovine serum (FBS) to minimize the influence of unlabeled glucose and other carbon sources from the serum.
-
Medium Switch and Labeling: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed 13C-labeling medium to the cells.
-
Incubation for Isotopic Steady State: Place the cells back in the incubator for a duration sufficient to approach isotopic steady state, where the labeling of intracellular metabolites is stable.[1] For TCA cycle intermediates, this typically takes several hours.[1] The optimal incubation time should be determined experimentally by collecting samples at various time points (e.g., 2, 4, 8, and 12 hours) to confirm that the isotopic enrichment of key metabolites has plateaued.
Protocol 2: Metabolite Extraction
This protocol describes the quenching of metabolism and extraction of intracellular metabolites.
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This can be achieved by placing the culture plates on dry ice and immediately aspirating the labeling medium.
-
Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled medium. Aspirate the PBS completely.
-
Metabolite Extraction: Add a pre-chilled extraction solvent to each well. A commonly used solvent is 80% methanol in water, stored at -80°C. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Cell Lysis and Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. The samples can be stored at -80°C until analysis. For LC-MS analysis, it is recommended to dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Protocol 3: LC-MS Analysis and Data Interpretation
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system. A reversed-phase liquid chromatography (RPLC) method is often suitable for separating TCA cycle intermediates.[2] The mass spectrometer is used to detect and quantify the different mass isotopologues of each metabolite.
-
Data Analysis: The raw LC-MS data is processed to identify peaks corresponding to TCA cycle intermediates and to determine their mass isotopologue distributions. This data needs to be corrected for the natural abundance of 13C. Specialized software can be used for this correction and for calculating metabolic fluxes.
Data Presentation
The quantitative data from the LC-MS analysis should be summarized in a clear and structured format. The following table provides a template for presenting the fractional enrichment of TCA cycle metabolites from a hypothetical experiment using this compound.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 65.2% | 25.8% | 7.1% | 1.5% | 0.3% | 0.1% | 0.0% |
| α-Ketoglutarate | 70.1% | 22.5% | 6.2% | 1.0% | 0.2% | 0.0% | |
| Succinate | 72.5% | 20.3% | 5.9% | 1.1% | 0.2% | ||
| Fumarate | 73.1% | 19.8% | 5.8% | 1.1% | 0.2% | ||
| Malate | 71.9% | 20.9% | 6.0% | 1.0% | 0.2% |
Table 1: Representative fractional enrichment of TCA cycle intermediates in cells cultured with this compound. The values represent the percentage of the metabolite pool containing a certain number of 13C atoms (M+n).
Visualizations
Experimental Workflow
References
Unlocking Cancer's Metabolic Secrets: Applications of D-Glucose-¹³C₆ in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously observed by Otto Warburg, is a cornerstone of modern oncology research. To sustain their rapid proliferation, tumor cells exhibit a profound dependence on glucose, not only for energy production through glycolysis but also as a source of building blocks for anabolic processes. The use of stable isotope tracers, particularly D-Glucose-¹³C₆, has revolutionized our ability to dissect these intricate metabolic networks, offering a dynamic window into the flow of carbon through various pathways. This document provides detailed application notes and experimental protocols for leveraging D-Glucose-¹³C₆ in cancer metabolism research, empowering scientists to unravel novel therapeutic targets and diagnostic strategies.
Application Notes
Tracing Central Carbon Metabolism
D-Glucose-¹³C₆, in which all six carbon atoms are replaced with the heavy isotope ¹³C, serves as a powerful tool to trace the fate of glucose-derived carbons through key metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the relative activities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Glycolysis: The breakdown of glucose to pyruvate and then lactate is a hallmark of many cancers. Following the administration of D-Glucose-¹³C₆, the appearance of M+3 labeled pyruvate and lactate (containing three ¹³C atoms) provides a direct measure of glycolytic flux.
-
Pentose Phosphate Pathway (PPP): The PPP is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, as well as for generating precursors for nucleotide synthesis. Tracing ¹³C from glucose into PPP intermediates like ribose-5-phosphate reveals the pathway's contribution to nucleotide and NADPH production.
-
TCA Cycle: In addition to glycolysis, many cancer cells utilize glucose-derived pyruvate to fuel the TCA cycle for energy production and the synthesis of biosynthetic precursors. The incorporation of ¹³C into TCA cycle intermediates such as citrate, succinate, fumarate, and malate provides insights into mitochondrial metabolism.
Metabolic Flux Analysis (MFA)
Beyond qualitative tracing, D-Glucose-¹³C₆ is instrumental in quantitative metabolic flux analysis (MFA). By measuring the isotopic labeling patterns of multiple metabolites and applying computational modeling, researchers can calculate the rates (fluxes) of reactions throughout the metabolic network. This powerful technique can reveal subtle but significant alterations in metabolic pathway usage between normal and cancerous cells, or in response to therapeutic interventions.
In Vivo Tumor Metabolism
Understanding cancer metabolism in the context of a whole organism is critical. D-Glucose-¹³C₆ can be administered to tumor-bearing animal models through various methods, including intravenous infusion, intraperitoneal injection, or tail vein injection, to study tumor metabolism in its native microenvironment.[1][2] This approach allows for the investigation of nutrient utilization by the tumor, interactions with the surrounding stroma, and the impact of systemic metabolism on tumor growth.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing D-Glucose-¹³C₆ to investigate cancer metabolism.
Table 1: Isotopic Enrichment of Glycolytic and TCA Cycle Metabolites in Breast Cancer Cells
Data adapted from a study on MDA-MB-231 breast cancer cells incubated with [U-¹³C₆]glucose for 2 hours under different glucose and glutamine concentrations.
| Metabolite | 1 mM Glucose / 0.1 mM Gln (% ¹³C Enrichment) | 2.5 mM Glucose / 0.1 mM Gln (% ¹³C Enrichment) | 1 mM Glucose / 1 mM Gln (% ¹³C Enrichment) |
| Pyruvate | ~55% | ~60% | ~30% |
| Lactate | ~55% | ~60% | ~30% |
| Serine | ~8% | ~10% | ~5% |
| Glycine | <5% | <5% | <5% |
| Citrate | ~15% | ~20% | ~5% |
| Succinate | ~15% | ~20% | ~5% |
| Fumarate | ~15% | ~20% | ~5% |
| Malate | ~15% | ~20% | ~5% |
Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool that is labeled with ¹³C.[3]
Table 2: Relative ¹³C Abundance in Metabolites from Human Lung Cancer and Non-Cancerous Tissue
Data from a study involving infusion of [U-¹³C]-Glucose in patients with non-small cell lung cancer.
| Metabolite | Non-Cancerous Tissue (Relative ¹³C Abundance) | Cancer Tissue (Relative ¹³C Abundance) |
| [U-¹³C]-Lactate | Lower | Higher |
| [U-¹³C]-Alanine | Lower | Higher |
| [¹³C-2]-Glutamate | Lower | Higher |
| [U-¹³C]-Glucose | Higher | Lower |
| [¹³C-2,3]-Succinate | 0.6 ± 0.7 | 3.6 ± 1.2 |
Note: Relative ¹³C abundance is a measure of selective enrichment in the tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to D-Glucose-¹³C₆ tracing studies.
Caption: Central carbon metabolism pathways traced with D-Glucose-¹³C₆.
Caption: Experimental workflow for in vitro D-Glucose-¹³C₆ labeling.
Caption: Experimental workflow for in vivo D-Glucose-¹³C₆ tracing.
Experimental Protocols
Protocol 1: In Vitro ¹³C-Glucose Labeling of Adherent Cancer Cells
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium (e.g., RPMI 1640)
-
D-Glucose-¹³C₆ (uniformly labeled)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Metabolite extraction buffer: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture in complete medium overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C₆ to the desired final concentration (e.g., 10 mM) and 10% dFBS.
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with glucose-free medium.
-
Add the prepared ¹³C-glucose labeling medium to the cells.
-
Incubate for the desired time period (e.g., 4, 8, 24 hours) under standard cell culture conditions.
-
-
Metabolite Quenching and Extraction:
-
Place the 6-well plate on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Immediately add liquid nitrogen to the wells to quench metabolism.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS/MS or NMR analysis.
-
Protocol 2: In Vivo ¹³C-Glucose Infusion in a Mouse Tumor Model
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
Sterile D-Glucose-¹³C₆ solution (e.g., 20% w/v in saline)
-
Anesthesia (e.g., isoflurane)
-
Catheterization supplies (for tail vein or jugular vein)
-
Infusion pump
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Anesthetize the mouse according to an approved animal protocol.
-
Catheterization: Place a catheter in the lateral tail vein or jugular vein for continuous infusion.
-
¹³C-Glucose Infusion:
-
Connect the catheter to an infusion pump containing the sterile D-Glucose-¹³C₆ solution.
-
Infuse the ¹³C-glucose solution at a constant rate (e.g., 10-20 µL/min) for a predetermined duration (e.g., 90-180 minutes).[1]
-
-
Tissue Collection:
-
At the end of the infusion period, maintain the mouse under anesthesia.
-
Surgically resect the tumor and a corresponding normal tissue for comparison.
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissues in a pre-chilled extraction buffer (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant and resuspend the metabolites as described in Protocol 1.
-
LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Chromatography:
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with a polar end-capping.
-
Mobile Phases: Typically a binary gradient system with an aqueous phase (e.g., water with ammonium acetate and ammonium hydroxide) and an organic phase (e.g., acetonitrile).
-
Gradient: A gradient elution program to separate the metabolites of interest.
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ion modes are often used to detect a wider range of metabolites.
-
Data Acquisition: Data can be acquired in full scan mode to identify all detectable ions or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for specific metabolites and their isotopologues.
-
Data Analysis: Specialized software is used to identify metabolites based on their accurate mass and retention time, and to determine the relative abundance of different isotopologues (M+0, M+1, M+2, etc.) for each metabolite. This data is then corrected for the natural abundance of ¹³C to determine the extent of labeling from the tracer.
By following these application notes and protocols, researchers can effectively utilize D-Glucose-¹³C₆ to gain deep insights into the metabolic rewiring of cancer cells, paving the way for the development of novel cancer therapies.
References
Investigating De Novo Fatty Acid Synthesis with D-Glucose-¹³C₆: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating de novo fatty acid synthesis using D-Glucose-¹³C₆ as a metabolic tracer. Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes within biological systems. By supplying cells with D-Glucose labeled with ¹³C, researchers can track the incorporation of the isotope into downstream metabolites, including the building blocks of fatty acids.
Introduction
De novo fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA, precursors that can be derived from glucose. D-Glucose-¹³C₆ is a uniformly labeled glucose molecule where all six carbon atoms are the heavy isotope ¹³C. When cells metabolize this labeled glucose, the ¹³C atoms are incorporated into various intermediates of glycolysis and the tricarboxylic acid (TCA) cycle.[1] Cytosolic acetyl-CoA, the primary building block for fatty acid synthesis, is generated from citrate that is exported from the mitochondria.[2] By tracing the ¹³C label from glucose to fatty acids, researchers can quantify the contribution of glucose to lipogenesis and study the regulation of this pathway in various physiological and pathological states, such as cancer and metabolic disorders.[3]
The general workflow involves culturing cells in a medium containing D-Glucose-¹³C₆, followed by the extraction of lipids, derivatization of fatty acids, and analysis by mass spectrometry to determine the mass isotopologue distribution.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core metabolic pathway for glucose incorporation into fatty acids and the general experimental workflow for a D-Glucose-¹³C₆ tracing experiment.
Experimental Protocols
The following are generalized protocols for tracing de novo lipogenesis in adherent mammalian cells using [U-¹³C₆]glucose.
Protocol 1: [U-¹³C₆]glucose Labeling for Fatty Acid Analysis[4]
Objective: To quantify the incorporation of glucose-derived carbon into newly synthesized fatty acids.
Materials:
-
Adherent mammalian cells of interest
-
Culture medium without glucose
-
[U-¹³C₆]glucose (uniformly labeled with ¹³C)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Solvent for lipid extraction (e.g., 2:1 chloroform:methanol)
-
Internal standards for fatty acids
-
GC-MS or LC-MS system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Media Preparation: Prepare culture medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]glucose and dFBS.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared [U-¹³C₆]glucose-containing medium to the cells.
-
Incubate for a duration sufficient for incorporation into lipids (typically several hours to days, depending on the cell type and experimental goals).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the wells and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
-
Lipid Extraction and Derivatization:
-
Perform a lipid extraction on the supernatant (e.g., using a Folch or Bligh-Dyer method).
-
The lipid-containing organic phase is collected and dried.
-
The extracted fatty acids are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.
-
-
Analysis: Analyze the derivatized samples by GC-MS or LC-MS to determine the mass isotopologue distribution of the fatty acids. The pattern of ¹³C incorporation will reveal the extent to which glucose has contributed to their synthesis.
Protocol 2: Cell Incubation and Harvesting for ¹³C-Labeling Studies
Objective: To prepare and harvest cells cultured in ¹³C-D-Glucose medium for subsequent lipid analysis.
Procedure:
-
Preparation of Cells for Labeling:
-
Culture cells to the desired confluency in standard complete medium.
-
Detach cells using trypsin and centrifuge at 1500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of complete medium.
-
Perform a cell count using a hemocytometer.
-
-
Cell Incubation in ¹³C-D-Glucose Medium:
-
Seed the appropriate number of cells in culture dishes and allow them to attach for approximately 12 hours.
-
Prepare the labeling medium: Dissolve [U-¹³C₆]D-Glucose in glucose-free DMEM to the desired final concentration, supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
Remove the standard medium and add the ¹³C-D-Glucose medium to the cells.
-
Incubate for the desired labeling period (e.g., 24–72 hours).
-
-
Cell Separation and Lyophilization:
-
Aspirate the labeling medium and rinse the cells twice with PBS.
-
Detach the cells with trypsin and collect them in a collection tube.
-
Centrifuge at 1500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellets twice with PBS.
-
Freeze the cell pellet at -80°C and then lyophilize for 2 days.
-
Store the freeze-dried samples at -20°C until lipid extraction.
-
Data Presentation
The primary quantitative data obtained from these experiments is the mass isotopologue distribution (MID) of fatty acids. This data reveals the fractional abundance of each fatty acid containing zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. The M+0 represents the unlabeled fatty acid pool, while the M+n isotopologues represent the newly synthesized fatty acids from the ¹³C-labeled precursor.
Table 1: Representative Mass Isotopologue Distribution of Palmitate (C16:0) after Labeling with [U-¹³C₆]glucose
| Isotopologue | Fractional Abundance (%) | Interpretation |
| M+0 | 40 | Unlabeled palmitate (from media or existing stores) |
| M+2 | 5 | Incorporation of one ¹³C₂-acetyl-CoA unit |
| M+4 | 7 | Incorporation of two ¹³C₂-acetyl-CoA units |
| M+6 | 8 | Incorporation of three ¹³C₂-acetyl-CoA units |
| M+8 | 10 | Incorporation of four ¹³C₂-acetyl-CoA units |
| M+10 | 12 | Incorporation of five ¹³C₂-acetyl-CoA units |
| M+12 | 10 | Incorporation of six ¹³C₂-acetyl-CoA units |
| M+14 | 5 | Incorporation of seven ¹³C₂-acetyl-CoA units |
| M+16 | 3 | Incorporation of eight ¹³C₂-acetyl-CoA units (fully labeled) |
Table 2: Comparison of Fractional Synthesis of Different Fatty Acids
| Fatty Acid | Fractional Synthesis (%) | Notes |
| Palmitate (C16:0) | 60 | Primary product of de novo synthesis. |
| Stearate (C18:0) | 45 | Elongated from palmitate. |
| Oleate (C18:1) | 35 | Desaturated from stearate. |
Fractional synthesis is calculated as the sum of all labeled isotopologues (M+2 to M+n) divided by the sum of all isotopologues (M+0 to M+n).
Conclusion
Tracing fatty acid synthesis with D-Glucose-¹³C₆ is a robust method to gain quantitative insights into cellular metabolism. The protocols outlined here provide a foundation for designing and executing these experiments. The resulting data on mass isotopologue distributions can reveal the relative contributions of de novo synthesis versus uptake of fatty acids, and how these processes are altered by genetic or pharmacological perturbations. Careful experimental design and data analysis are crucial for obtaining meaningful and reproducible results in the study of lipogenesis.
References
Troubleshooting & Optimization
Navigating Unexpected Labeling Patterns with D-Glucose-13C-5: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected labeling patterns in metabolic experiments utilizing D-Glucose-13C-5. This guide is designed to help you identify potential sources of error and ensure the accurate interpretation of your isotopic labeling data.
Frequently Asked Questions (FAQs)
Q1: What are the expected labeling patterns for key metabolites when using this compound?
A1: Understanding the anticipated flow of the 13C label from the C5 position of glucose is fundamental to identifying unexpected results. Below is a summary of the expected isotopologues in major metabolic pathways.
Expected Isotopologue Distribution from this compound
| Pathway | Metabolite | Expected Labeled Carbon Position(s) | Primary Mass Isotopologue |
| Glycolysis | Pyruvate | C2 | M+1 |
| Lactate | C2 | M+1 | |
| Pentose Phosphate Pathway (Oxidative) | Ribose-5-phosphate | C2 | M+1 |
| TCA Cycle (First Turn) | Citrate | C3 | M+1 |
| α-Ketoglutarate | C3 | M+1 | |
| Succinate | C2 or C3 (due to symmetry) | M+1 | |
| Malate | C2 or C3 | M+1 | |
| TCA Cycle (Second Turn) | Citrate | C1, C5 | M+2 |
| Malate | C1, C4 | M+2 |
This table provides a simplified overview. The actual mass isotopomer distribution can be influenced by factors such as pathway activity and isotopic scrambling.
Troubleshooting Guides
Issue 1: Observation of M+2 Labeled Pyruvate or Lactate
Question: My mass spectrometry data shows a significant M+2 peak for pyruvate and lactate, but I was expecting M+1 from this compound. What could be the cause?
Answer: The appearance of M+2 labeled pyruvate and lactate from this compound is unexpected through direct glycolysis and suggests the activity of alternative pathways or potential isotopic impurity of the tracer.
Possible Causes:
-
Pentose Phosphate Pathway (PPP) Activity: The non-oxidative branch of the PPP can rearrange carbon skeletons, leading to the formation of glyceraldehyde-3-phosphate (G3P) with the 13C label at the C2 position. If this M+1 G3P combines with an unlabeled dihydroxyacetone phosphate (DHAP), it can result in fructose-6-phosphate with the label at C5. Subsequent glycolytic processing would then produce M+2 pyruvate.
-
Isotopic Impurity of Tracer: The this compound tracer may contain trace amounts of D-Glucose-13C-2,6 or other doubly labeled species.
-
Metabolic Scrambling: In some metabolic contexts, extensive cycling and reversible reactions can lead to rearrangements of the carbon backbone, although this is less likely to be the primary cause for a dominant M+2 pyruvate peak.
Experimental Protocols to Troubleshoot:
-
Tracer Purity Verification:
-
Methodology: Analyze the this compound tracer directly using high-resolution mass spectrometry or NMR to confirm its isotopic purity and rule out the presence of significant amounts of other isotopologues.
-
Expected Outcome: The analysis should confirm that the tracer is predominantly (>99%) labeled at the C5 position.
-
-
Inhibition of the Pentose Phosphate Pathway:
-
Methodology: Treat cells with a known inhibitor of the oxidative PPP, such as 6-aminonicotinamide (6-AN). Culture cells in the presence of this compound and the inhibitor. Analyze the isotopic distribution of pyruvate and lactate.
-
Expected Outcome: If high PPP activity is the cause, inhibition should lead to a significant reduction in the M+2 pyruvate and lactate peaks, with a corresponding increase in the M+1 peaks.
-
Issue 2: Lower Than Expected Labeling in TCA Cycle Intermediates
Question: I am seeing very low or no 13C enrichment in citrate, malate, and other TCA cycle intermediates, even though my cells appear to be metabolically active. Why might this be?
Answer: Low incorporation of the 13C label from this compound into the TCA cycle can point to several experimental factors or specific metabolic phenotypes.
Possible Causes:
-
Predominant Fermentation: Cells may be primarily converting pyruvate to lactate (fermentation) rather than oxidizing it in the mitochondria via the TCA cycle. This is a common phenotype in cancer cells known as the Warburg effect.
-
Alternative Carbon Sources: The cell culture media may contain other carbon sources (e.g., glutamine, fatty acids) that are being preferentially used to fuel the TCA cycle, thus diluting the label from glucose.
-
Mitochondrial Dysfunction: Impaired mitochondrial function can limit the cell's ability to carry out the TCA cycle and oxidative phosphorylation.
-
Insufficient Incubation Time: The turnover of TCA cycle intermediates can be slower than that of glycolytic metabolites. It's possible the experiment was not run long enough to achieve significant labeling.
Experimental Protocols to Troubleshoot:
-
Analysis of Lactate Secretion:
-
Methodology: Measure the concentration of lactate in the cell culture medium over time.
-
Expected Outcome: High levels of lactate secretion would support the hypothesis of predominant fermentation.
-
-
Tracing with Alternative Labeled Substrates:
-
Methodology: Perform parallel experiments using 13C-labeled glutamine or fatty acids.
-
Expected Outcome: If these substrates lead to significant labeling of TCA cycle intermediates, it indicates that they are the primary fuel sources for the cycle in your experimental conditions.
-
-
Assessment of Mitochondrial Respiration:
-
Methodology: Use a Seahorse XF Analyzer or similar technology to measure the oxygen consumption rate (OCR) of the cells.
-
Expected Outcome: A low OCR would suggest impaired mitochondrial function.
-
Issue 3: Unexpected Isotopologues in Ribose-5-Phosphate
Question: I am observing M+2 or other unexpected isotopologues in ribose-5-phosphate, a key product of the pentose phosphate pathway. What does this signify?
Answer: The labeling pattern of ribose-5-phosphate is a direct readout of pentose phosphate pathway activity. The appearance of isotopologues other than M+1 from this compound points towards the complex rearrangements that occur in the non-oxidative branch of the PPP.
Possible Causes:
-
Recycling through the Non-Oxidative PPP: The non-oxidative PPP involves a series of reversible reactions catalyzed by transketolase and transaldolase. These enzymes can transfer carbon units between different sugar phosphates. If an M+1 labeled intermediate from the initial pass through the PPP re-enters these reactions, it can lead to the formation of ribose-5-phosphate with more than one 13C atom.
-
Gluconeogenic Contribution: In some cell types, gluconeogenic pathways can produce glucose-6-phosphate from other precursors, which might carry different labeling patterns if they originate from a labeled source other than the initial this compound.
Experimental Protocols to Troubleshoot:
-
Time-Course Analysis:
-
Methodology: Harvest cells at multiple time points after the introduction of this compound and analyze the isotopic distribution of ribose-5-phosphate.
-
Expected Outcome: At early time points, the M+1 isotopologue should be dominant. The appearance and increase of M+2 and other isotopologues at later time points would support the hypothesis of recycling through the non-oxidative PPP.
-
Visualizing Metabolic Pathways and Troubleshooting Logic
To aid in understanding the flow of the 13C label and the logic of troubleshooting, the following diagrams are provided.
Best practices for achieving isotopic steady state with D-Glucose-13C-5.
Welcome to the technical support center for stable isotope labeling experiments using D-Glucose-¹³C₆. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve isotopic steady state and obtain reliable data from their metabolic flux analyses.
Frequently Asked Questions (FAQs)
Q1: What are metabolic steady state and isotopic steady state?
A:
-
Metabolic Steady State refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[1][2][3] In practical terms, this is often achieved during the exponential growth phase of cell culture, where nutrient uptake and cell growth are stable.[3]
-
Isotopic Steady State is reached when the enrichment of a stable isotope (like ¹³C) in a given metabolite becomes constant.[1] After introducing a ¹³C-labeled substrate, the ¹³C enrichment in downstream metabolites will increase until it plateaus; this plateau is the isotopic steady state. Achieving this state is crucial for many metabolic flux analysis (MFA) models.
Q2: Why is achieving isotopic steady state important?
A: Achieving isotopic steady state ensures that the measured labeling patterns of metabolites accurately reflect the underlying metabolic pathway activities. Stationary ¹³C-MFA, a powerful technique to quantify intracellular fluxes, relies on the assumption that both metabolic and isotopic steady states have been reached. This allows for the accurate calculation of flux distributions throughout the metabolic network.
Q3: How long does it take to reach isotopic steady state with D-Glucose-¹³C₆?
A: The time required depends on the specific metabolite, its corresponding pool size, and the metabolic flux rates. Metabolites in pathways close to the tracer entry point, like glycolysis, reach steady state much faster than those in more distant pathways, such as the TCA cycle or biomass components like amino acids and nucleotides.
| Metabolic Pathway | Metabolite Class | Typical Time to Reach Isotopic Steady State |
| Glycolysis | Sugar Phosphates (e.g., G6P, F6P) | Minutes |
| Pentose Phosphate Pathway (PPP) | PPP intermediates | Minutes to Hours |
| TCA Cycle | Organic Acids (e.g., Citrate, Malate) | Several Hours |
| Amino Acid Synthesis | Amino Acids | Can be very slow (many hours to >24 hours) or may never be fully reached due to exchange with extracellular pools |
| Nucleotide Synthesis | Nucleotide Precursors (e.g., UDP-GlcNAc) | Can take over 24 hours depending on cell doubling time |
Note: These are general estimates. The optimal time should be determined empirically for each specific cell line and experimental condition through a time-course experiment.
Q4: Should I use dialyzed or non-dialyzed Fetal Bovine Serum (FBS) for my labeling experiment?
A: Dialyzed FBS is strongly recommended. Standard, non-dialyzed FBS contains small molecule metabolites, including unlabeled glucose and amino acids. These unlabeled sources will dilute your ¹³C tracer, complicating the interpretation of labeling patterns and potentially preventing metabolites from reaching high enrichment.
Experimental Protocol: Steady-State Labeling of Adherent Mammalian Cells
This protocol provides a general guideline for a steady-state ¹³C-glucose labeling experiment. Optimization for specific cell lines and conditions is necessary.
1. Cell Seeding and Growth: a. Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they will be in the mid-logarithmic growth phase (~70-80% confluency) when the experiment begins. b. Culture cells in your standard growth medium until they reach the target confluency. Prepare at least 3-5 replicate wells for each condition.
2. Preparation of Labeling Medium: a. Prepare a custom culture medium that is identical to your standard medium but lacks glucose. b. Reconstitute this medium by adding [U-¹³C₆]-D-Glucose to the same final concentration as your standard medium (e.g., 10 mM or 25 mM). c. Supplement the medium with 10% dialyzed FBS. d. Pre-warm the labeling medium to 37°C before use.
3. Initiation of Isotopic Labeling: a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose. c. Immediately add the pre-warmed ¹³C-labeling medium to the cells. d. Incubate the cells for a duration sufficient to achieve isotopic steady state (e.g., 6-24 hours, determined by a preliminary time-course experiment).
4. Metabolite Quenching and Extraction: a. To halt all metabolic activity instantly, rapid quenching is critical. b. Aspirate the labeling medium and immediately place the culture plate on a bed of dry ice. c. Wash the cells quickly with ice-cold PBS. d. Add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the plate. e. Scrape the cells from the plate and transfer the cell lysate/methanol mixture into a microcentrifuge tube. f. Incubate at -80°C for at least 15 minutes to precipitate proteins. g. Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins. h. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis by LC-MS or GC-MS.
Below is a diagram illustrating the general workflow for a ¹³C labeling experiment.
Troubleshooting Guide
This guide addresses common issues encountered during ¹³C-glucose labeling experiments.
Problem: Low or No ¹³C Enrichment in Downstream Metabolites
Low isotopic enrichment is a frequent issue that can invalidate experimental results. Use the following table and diagram to diagnose the potential cause.
| Potential Cause | Recommended Solution & Validation |
| Insufficient Incubation Time | The most common cause. Perform a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) to determine the point at which ¹³C enrichment in key downstream metabolites (like citrate or glutamate) plateaus. |
| Dilution from Unlabeled Sources | Ensure you are using dialyzed FBS. Also, check that your base medium is indeed glucose-free before adding the ¹³C-glucose. |
| Low Tracer Concentration | While most protocols use physiological glucose concentrations, some cell lines with very high glucose uptake may require higher tracer levels. Verify that the ¹³C-glucose is not depleted from the medium before the end of the experiment. |
| Poor Cell Viability / Altered Metabolism | High concentrations of tracers or other media components can sometimes be toxic. Perform a cell viability assay (e.g., trypan blue) to ensure cells are healthy. Also, check for mycoplasma contamination, which can drastically alter cell metabolism. |
| High Influx from Other Carbon Sources | Cells may utilize other carbon sources like glutamine, reducing the relative contribution from glucose. Consider performing parallel experiments with other tracers (e.g., [U-¹³C₅]-glutamine) to understand the relative contributions of different substrates. |
| Inefficient Metabolite Extraction | Ensure your quenching and extraction protocol is effective. The process must be extremely fast and cold to prevent metabolic activity from continuing after the experiment ends. |
The following logic diagram can help troubleshoot low ¹³C enrichment.
Problem: High Variability Between Replicates
| Potential Cause | Recommended Solution & Validation |
| Inconsistent Cell Numbers | Ensure that cell seeding density is highly consistent across all replicate wells. Differences in cell number will lead to proportional differences in metabolite pool sizes and labeling. |
| Variable Quenching/Extraction Timing | The time from removing the plate from the incubator to quenching metabolism must be minimal and consistent for every single replicate. Work with one plate at a time to ensure consistency. |
| Incubator Environment Issues | Poor humidity control in an incubator can lead to evaporation, concentrating metabolites in the medium and altering cell physiology. Ensure the incubator is properly humidified. |
| Analytical Instrument Variability | Run quality control (QC) samples (e.g., a pooled mixture of all experimental samples) periodically throughout your analytical run to monitor the stability of the mass spectrometer. |
References
How to correct for natural 13C abundance in D-Glucose-13C-5 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in D-Glucose-13C-5 experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in my labeling experiment?
A1: It is crucial to correct for the natural abundance of 13C to distinguish between isotopes incorporated from the labeled tracer (this compound) and those already present naturally.[1] Carbon has two stable isotopes: 12C (approximately 98.9% abundance) and 13C (approximately 1.1% abundance).[1][2] This means that even in an unlabeled sample, a small fraction of molecules will contain one or more 13C atoms, creating a natural isotopic distribution.[3][4] Failing to correct for this can lead to an overestimation of labeling from your tracer and inaccurate calculations of metabolic fluxes.
Q2: What is a Mass Isotopologue Distribution (MID)?
A2: A Mass Isotopologue Distribution (MID) represents the fractional abundance of each isotopologue of a given metabolite. Isotopologues are molecules that differ only in their isotopic composition. For example, in a sample of a six-carbon sugar, the MID would show the proportion of molecules with zero 13C atoms (M+0), one 13C atom (M+1), two 13C atoms (M+2), and so on.
Q3: How does the natural abundance of other elements (e.g., Oxygen, Hydrogen, Nitrogen) affect my 13C-labeling data?
A3: While 13C is the primary focus, other elements in your metabolites also have naturally occurring heavy isotopes (e.g., 17O, 18O, 2H, 15N). These contribute to the overall mass isotopologue distribution. For high-resolution mass spectrometry, it is important to account for the contributions of all naturally abundant isotopes to ensure accurate correction. Many software tools for isotope correction allow for the inclusion of the elemental formula of the metabolite to account for all naturally occurring isotopes.
Q4: What is the impact of the isotopic purity of my this compound tracer?
A4: The isotopic purity of your tracer is a critical factor. Commercially available labeled compounds are never 100% pure and contain a small amount of unlabeled isotopologues. This impurity can lead to an underestimation of the true isotopic enrichment if not accounted for during data correction. It is essential to know the stated purity from the manufacturer and use correction software that can account for it.
Troubleshooting Guides
Issue 1: I am seeing a small M+1 peak in my unlabeled control samples. Is this expected?
-
Question: After running an unlabeled D-Glucose sample, my mass spectrometry data shows a small peak at M+1. Is this indicative of contamination or an instrument issue?
-
Answer: This is entirely expected and is a direct result of the natural abundance of 13C. For a molecule with one carbon atom, the M+1 peak will be approximately 1.1% of the M peak. For a molecule like glucose with six carbon atoms, the probability of having at least one 13C atom is higher, leading to a more significant M+1 peak. This is precisely why correction for natural abundance is a necessary step in your data analysis workflow.
Issue 2: My corrected data shows negative peak intensities. What could be the cause?
-
Question: After applying a natural abundance correction algorithm, some of my mass isotopologue intensities are negative. How can I resolve this?
-
Answer: Negative peak intensities in corrected data can arise from several factors:
-
Low Signal-to-Noise Ratio: Imperfections in the raw mass spectral data, especially for low-intensity peaks, can result in negative values after correction. In such cases, one approach is to set the negative values to zero and re-normalize the remaining distribution.
-
Incorrect Background Subtraction: Improper background subtraction can artificially lower the intensity of some peaks, leading to negative values upon correction. It is advisable to review the background subtraction parameters in your data processing software.
-
Inaccurate Elemental Formula: The correction matrix used in the calculations is highly dependent on the correct elemental formula of the analyte. An incorrect formula will lead to an inaccurate correction. Always verify the elemental composition, including any derivatization agents used.
-
Issue 3: The calculated isotopic enrichment in my samples seems lower than expected.
-
Question: I've performed the experiment and corrected for natural abundance, but the level of 13C incorporation is lower than anticipated. What could be the reasons?
-
Answer: Several factors could contribute to lower-than-expected isotopic enrichment:
-
Incomplete Isotopic Steady State: Many metabolic flux analysis models assume that the system has reached an isotopic steady state, meaning the isotopic labeling of intracellular metabolites is stable. If your experiment duration is too short, you might be observing a transient state with lower enrichment. The time to reach steady state varies for different pathways, with glycolysis being faster than the TCA cycle, for example.
-
Tracer Impurity: As mentioned in the FAQs, if the isotopic purity of your this compound is not accounted for in the correction, the calculated enrichment will be underestimated.
-
Dilution from Unlabeled Sources: The labeled glucose in your media can be diluted by unlabeled glucose from other sources, such as the serum in the culture media. It is important to quantify the contribution of all potential carbon sources.
-
Data Presentation
Table 1: Natural Abundance of Key Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | ~98.9 |
| 13C | ~1.1 | |
| Hydrogen | 1H | ~99.98 |
| 2H | ~0.02 | |
| Nitrogen | 14N | ~99.6 |
| 15N | ~0.4 | |
| Oxygen | 16O | ~99.76 |
| 17O | ~0.04 | |
| 18O | ~0.20 |
This table provides the approximate natural abundances of common stable isotopes relevant to metabolomics.
Table 2: Illustrative Example of Natural Abundance Correction for a 6-Carbon Molecule (e.g., Glucose)
| Mass Isotopologue | Uncorrected Intensity (%) (Unlabeled Sample) | Corrected Intensity (%) (Unlabeled Sample) | Uncorrected Intensity (%) (Labeled Sample - Hypothetical) | Corrected Intensity (%) (Labeled Sample - Hypothetical) |
| M+0 | 93.5 | 100 | 10.0 | 5.0 |
| M+1 | 6.0 | 0 | 25.0 | 22.0 |
| M+2 | 0.5 | 0 | 30.0 | 29.0 |
| M+3 | 0.0 | 0 | 20.0 | 20.0 |
| M+4 | 0.0 | 0 | 10.0 | 10.0 |
| M+5 | 0.0 | 0 | 5.0 | 14.0 |
This table illustrates how correcting for natural abundance shifts the observed mass isotopologue distribution to reflect the true labeling from the tracer. In an unlabeled sample, all intensity above M+0 is due to natural isotopes and is corrected to zero. In a labeled sample, the correction adjusts the intensities of each isotopologue.
Experimental Protocols
Protocol: General Workflow for Correcting Natural 13C Abundance
A typical workflow for a 13C labeling experiment and subsequent data correction involves several key steps.
-
Cell Culture and Labeling:
-
Grow cells in a medium containing the this compound tracer.
-
Include parallel cultures with unlabeled D-Glucose as a control.
-
Allow the cells to reach an isotopic steady state, which can vary depending on the metabolic pathways of interest.
-
-
Metabolite Extraction:
-
Quench metabolism rapidly to prevent further enzymatic activity.
-
Extract metabolites using a suitable solvent (e.g., cold methanol/water mixture).
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS) to obtain the mass isotopologue distributions (MIDs) for metabolites of interest.
-
-
Data Correction:
-
Utilize a correction algorithm or software (e.g., IsoCor, IsoCorrectoR) to subtract the contribution of naturally occurring isotopes from the measured MIDs.
-
These tools typically require the elemental formula of the metabolite and information about the isotopic tracer, including its purity.
-
-
Metabolic Flux Analysis:
-
Use the corrected MIDs as input for metabolic flux analysis (MFA) software to calculate intracellular metabolic fluxes.
-
Mandatory Visualization
Caption: Workflow for natural 13C abundance correction.
References
Optimizing experimental duration for D-Glucose-13C-5 labeling studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting D-Glucose-¹³C₆ labeling experiments. Our goal is to help you optimize your experimental duration and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your D-Glucose-¹³C₆ labeling experiments, offering potential causes and solutions.
Issue 1: Low or No ¹³C Enrichment in Downstream Metabolites
Question: I have completed my D-Glucose-¹³C₆ labeling experiment, but I am seeing very low or no ¹³C enrichment in my metabolites of interest, particularly those in the TCA cycle. What could be the cause?
Answer:
Several factors can contribute to low or no ¹³C enrichment. A primary consideration is whether the experimental duration was sufficient for the label to incorporate into downstream metabolic pathways. Different pathways reach isotopic steady state at different rates.
Possible Causes and Solutions:
-
Insufficient Incubation Time: The time required to reach isotopic steady state varies significantly between metabolic pathways. Glycolytic intermediates are typically labeled within minutes, while TCA cycle intermediates may take several hours.[1][2] For pathways with lower flux or larger pool sizes, even longer incubation times may be necessary.
-
Recommendation: Conduct a time-course experiment to determine the optimal labeling duration for your specific cell type and pathway of interest. Collect samples at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs) to observe the dynamics of label incorporation.
-
-
Metabolic State of Cells: The metabolic activity of your cells can impact glucose uptake and metabolism.
-
Recommendation: Ensure your cells are in an exponential growth phase and metabolically active. Use fresh culture medium and confirm cell viability before starting the experiment.
-
-
Incorrect Tracer: While less common, it's crucial to verify you are using the correct isomer, D-Glucose-¹³C₆.
-
Analytical Issues: Problems with the mass spectrometer or data analysis can also lead to apparent low enrichment.
-
Recommendation: Verify your analytical methods are sensitive enough to detect labeling.[3] Run a standard of known ¹³C enrichment to confirm instrument performance.
-
Issue 2: High Variability in Labeling Between Replicates
Question: I am observing significant variability in the ¹³C enrichment levels across my biological replicates. What could be causing this inconsistency?
Answer:
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in cell density can lead to differences in nutrient consumption and metabolic rates.
-
Recommendation: Ensure uniform cell seeding across all wells or flasks. Aim for a confluency of approximately 80% at the time of the experiment.
-
-
Incomplete Quenching of Metabolism: If metabolic activity is not stopped instantly and completely, the labeling patterns can change during sample processing.
-
Recommendation: Quench metabolism rapidly by placing the culture plate on dry ice immediately after removing the labeling medium. Use a pre-chilled quenching solution, such as -80°C 80% methanol.
-
-
Variable Delays in Sample Processing: Any delay between harvesting and snap-freezing can alter metabolite levels and labeling patterns.
-
Recommendation: Standardize your sample harvesting workflow to minimize the time between quenching and storage at -80°C. Process all samples in the same manner and with consistent timing.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A1: It is crucial to distinguish between these two states for accurate data interpretation.
-
Metabolic Steady State: This refers to a state where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.
-
Isotopic Steady State: This is achieved when the fractional enrichment of a stable isotope in a metabolite becomes constant over time. The time it takes to reach isotopic steady state depends on the metabolic fluxes and the pool sizes of the metabolite and its precursors.
Q2: How long should I run my D-Glucose-¹³C₆ labeling experiment?
A2: The optimal duration depends on the specific metabolic pathway you are investigating. The following table provides general guidelines for cultured cells:
| Metabolic Pathway | Typical Time to Isotopic Steady State |
| Glycolysis | ~10-30 minutes |
| Pentose Phosphate Pathway | ~15-30 minutes |
| TCA Cycle | ~2-4 hours |
| Amino Acids | Several hours |
| Nucleotides | ~6-24 hours |
Note: These are estimates, and the ideal time should be determined empirically for your specific experimental system.
Q3: Can I use dynamic labeling instead of waiting for isotopic steady state?
A3: Yes, this approach, often referred to as isotopically non-stationary metabolic flux analysis (INST-MFA), can be very informative. It involves collecting samples at multiple time points before the system reaches isotopic steady state to monitor the rate of label incorporation. This method can provide higher resolution for certain fluxes but is computationally more complex.
Q4: Should I fast my animals before an in vivo D-Glucose-¹³C₆ labeling study?
A4: Fasting can impact the results, and the decision to fast depends on the organ and pathway of interest. For instance, a 3-hour fast has been shown to improve labeling in most organs in mice, but labeling in the heart was better without fasting. It is recommended to optimize the fasting period for your specific experimental model and target tissue.
Experimental Protocols
Protocol 1: D-Glucose-¹³C₆ Labeling of Adherent Mammalian Cells
This protocol provides a general guideline. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Adherent cells
-
Standard growth medium
-
Glucose-free medium (e.g., RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-D-Glucose
-
6-well culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
-80°C 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice
Procedure:
-
Cell Seeding and Growth: a. Seed cells in 6-well plates at a density that will allow them to reach ~80% confluency on the day of the experiment. b. Culture cells in standard growth medium. Prepare at least three replicate wells per condition.
-
Media Preparation: a. Prepare the ¹³C-labeling medium by supplementing glucose-free medium with 10% dFBS and the desired concentration of [U-¹³C₆]-D-Glucose (e.g., 10 mM). b. Pre-warm the labeling medium to 37°C.
-
Tracer Addition: a. One hour before labeling, replace the culture medium with fresh, pre-warmed standard growth medium. b. At the start of the experiment, aspirate the medium, perform a quick wash with pre-warmed glucose-free medium, and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: a. Incubate the cells for the desired duration based on the pathway of interest (refer to the FAQ table).
-
Metabolite Extraction (Quenching): a. To quench metabolic activity, aspirate the labeling medium and immediately place the plate on a bed of dry ice. b. Wash the cells once with ice-cold PBS. c. Add 1 mL of pre-chilled -80°C 80% methanol to each well. d. Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sample Preparation for Analysis: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. c. Transfer the supernatant containing the metabolites to a new tube. d. Dry the extracts completely using a vacuum concentrator. e. Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
Diagrams
Caption: Experimental workflow for D-Glucose-¹³C₆ labeling in adherent cells.
Caption: Troubleshooting logic for low ¹³C enrichment issues.
References
Data processing and analysis workflow for D-Glucose-13C-5 tracing data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the data processing and analysis workflow for D-Glucose-¹³C₆ tracing experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered during these metabolic studies. While the focus is on D-Glucose-¹³C₆, the principles can be adapted for other isotopic tracers.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a D-Glucose-¹³C₆ tracing experiment?
The workflow for a D-Glucose-¹³C₆ tracing experiment can be broken down into several key stages: experimental design, sample collection and preparation, mass spectrometry analysis, data processing, and biological interpretation. Each step is critical for obtaining high-quality, interpretable data.
Troubleshooting Guides
Q2: My mass spectrometry data is noisy. How can I improve the signal-to-noise ratio?
Noisy mass spectrometry data can arise from several sources. Here are common causes and troubleshooting steps:
-
Sample Preparation: Incomplete quenching or inefficient extraction can lead to metabolite degradation and high background.
-
Solution: Ensure rapid and complete metabolic quenching, for instance, by using liquid nitrogen or cold methanol. Optimize the extraction protocol for your specific cell type and metabolites of interest.
-
-
Instrumentation: A dirty ion source, old column, or improper MS settings can all contribute to noise.
-
Solution: Perform regular maintenance on your mass spectrometer, including cleaning the ion source. Use a guard column to protect your analytical column. Optimize MS parameters such as spray voltage, gas flow, and collision energy for your target metabolites.
-
-
Data Processing: The choice of data processing software and parameters can significantly impact the final results.
-
Solution: Use appropriate software for peak picking and integration. Manually inspect a subset of your peaks to ensure the software is performing correctly. Adjust parameters like peak width and signal-to-noise threshold as needed.
-
Q3: I am not seeing significant labeling in my downstream metabolites. What could be the issue?
Low incorporation of the ¹³C label into downstream metabolites is a common problem. Consider the following:
-
Labeling Time: The time allowed for the cells to metabolize the ¹³C-glucose may be too short.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your system. Different pathways have different turnover rates.
-
-
Cellular State: The metabolic state of your cells can affect glucose uptake and metabolism.
-
Solution: Ensure your cells are in a consistent metabolic state (e.g., exponential growth phase) across all experiments. Starving cells of glucose before adding the tracer can sometimes enhance uptake.
-
-
Alternative Carbon Sources: Your culture medium may contain other carbon sources (e.g., glutamine, pyruvate) that are being preferentially used by the cells.
-
Solution: Use a defined medium where ¹³C-glucose is the primary carbon source.
-
Data Processing and Analysis
Q4: How do I process the raw mass spectrometry data?
The processing of raw MS data involves several steps to identify and quantify the different isotopologues of your metabolites of interest.
Q5: How should I present the quantitative data from my ¹³C-glucose tracing experiment?
Clear and structured data presentation is crucial for interpreting and communicating your findings. Tables are an effective way to summarize the quantitative results.
Table 1: Isotopologue Distribution of Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopologue | Control Group (Fractional Abundance %) | Treatment Group (Fractional Abundance %) |
| Pyruvate | M+0 | 10.5 ± 1.2 | 8.2 ± 0.9 |
| M+1 | 5.3 ± 0.5 | 4.1 ± 0.4 | |
| M+2 | 25.7 ± 2.1 | 35.8 ± 3.0 | |
| M+3 | 58.5 ± 4.3 | 51.9 ± 4.5 | |
| Citrate | M+0 | 15.2 ± 1.8 | 12.5 ± 1.5 |
| M+1 | 6.1 ± 0.7 | 5.0 ± 0.6 | |
| M+2 | 40.3 ± 3.5 | 55.7 ± 4.8 | |
| M+3 | 3.4 ± 0.4 | 4.1 ± 0.5 | |
| M+4 | 35.0 ± 3.1 | 22.7 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Relative Metabolic Fluxes Calculated from Isotopologue Data
| Metabolic Pathway | Flux (relative to Glucose uptake) | Control Group | Treatment Group | p-value |
| Glycolysis | Pyruvate from Glucose | 1.00 ± 0.08 | 1.25 ± 0.11 | 0.04 |
| TCA Cycle | Citrate from Pyruvate | 0.65 ± 0.05 | 0.45 ± 0.04 | 0.01 |
| Pentose Phosphate Pathway | Ribose-5-P from Glucose | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.02 |
Experimental Protocols
Q6: Can you provide a general protocol for a ¹³C-glucose tracing experiment in cultured cells?
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental question.
Protocol: ¹³C-Glucose Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare glucose-free DMEM supplemented with dialyzed fetal bovine serum and other necessary components. Create two versions: one with unlabeled glucose (control) and one with ¹³C₆-D-glucose at the same concentration.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C₆-glucose containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolic Quenching and Metabolite Extraction:
-
Place the culture plates on dry ice to rapidly quench metabolism.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your chromatography method.
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
Pathway Visualization
Q7: How can I visualize the flow of the ¹³C label through central carbon metabolism?
Diagrams are essential for visualizing the complex flow of atoms in metabolic pathways. The following diagram illustrates the fate of ¹³C atoms from glucose through glycolysis and the TCA cycle.
How to address the slow equilibration of 13CO2 in oxidation studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the slow equilibration of ¹³CO₂ in oxidation studies.
Frequently Asked Questions (FAQs)
Q1: Why is there a delay in the appearance of expired ¹³CO₂ after administering a ¹³C-labeled substrate?
The primary reason for the delay is the body's bicarbonate pool.[1] Metabolically produced ¹³CO₂ from the oxidation of the labeled substrate does not immediately appear in the breath. Instead, it first enters the large endogenous bicarbonate pool, where it mixes with unlabeled bicarbonate before being exhaled as ¹³CO₂. This process imposes a significant delay on the appearance of the tracer in exhaled air.[1]
A two-compartment model can be used to describe the kinetics of the body's bicarbonate pool and to understand the discrepancies between the timing of total and exogenous substrate oxidation.[1] The size of these bicarbonate pools can be extensive; in infants, for instance, there is significant metabolic exchange of carbon between bicarbonate and organic metabolites.[2]
Q2: My ¹³CO₂ enrichment in breath is not reaching a steady state. What are the potential causes and solutions?
Failure to reach a ¹³CO₂ steady state, or plateau, can be due to several factors. A primary cause is the slow turnover of the body's large bicarbonate pools.
Troubleshooting Steps:
-
Priming the Bicarbonate Pool: A common and effective solution is to administer a "priming" dose of NaH¹³CO₃. This can be done as a bolus injection or a combined bolus and exponentially decreasing infusion.[3] Priming helps to rapidly enrich the bicarbonate pools with ¹³C, thus reducing the time required to reach isotopic equilibrium in the breath.
-
Continuous Infusion Protocol: Employing a continuous infusion of the ¹³C-labeled substrate, often preceded by a priming dose, helps maintain a stable level of ¹³C entering the metabolic system, facilitating the achievement of a plateau.
-
Optimize Infusion Rate: The infusion rate of the labeled substrate and/or NaH¹³CO₃ may need adjustment based on the subject's metabolic state (e.g., resting vs. exercise). Changes in metabolic rate significantly affect CO₂ dynamics and storage.
-
Extend the Measurement Period: In some cases, especially with large bicarbonate pools or slow substrate metabolism, a longer experimental duration may be necessary to observe the plateau.
Q3: How do I correct for the ¹³CO₂ that is produced but not excreted in breath?
Not all ¹³CO₂ produced from substrate oxidation is immediately exhaled. A portion is retained in the body's bicarbonate pools or fixed into other metabolites. To obtain accurate oxidation rates, a correction factor must be applied.
-
Bicarbonate Correction Factor: This factor accounts for the labeled CO₂ that is not excreted. It is determined by infusing NaH¹³CO₃ and measuring the recovery of ¹³CO₂ in the breath. The recovery is often incomplete.
-
Acetate Correction Factor: This has been proposed to simultaneously correct for both CO₂ retention and the fixation of the label into other metabolites through isotopic exchange, particularly within the tricarboxylic acid (TCA) cycle.
The choice of correction factor can be influenced by the metabolic state (e.g., feeding, physical activity) and the duration of the infusion.
Troubleshooting Guides
Issue: Inconsistent ¹³CO₂ Recovery Fractions
Problem: You are observing significant variability in the fractional recovery (FR) of ¹³CO₂ between subjects or in the same subject on different days.
Possible Causes:
-
Metabolic Rate Fluctuations: The metabolic rate is a key factor affecting the FR value. Changes in physical activity, diet, or clinical condition can alter CO₂ production and kinetics.
-
Physiological State: Conditions like sepsis have been shown to result in incomplete ¹³CO₂ recovery, indicating retention of the label.
-
Dietary Influences: The natural ¹³C enrichment of endogenous substrates can vary based on diet (e.g., C3 vs. C4 plants), which can affect the baseline ¹³CO₂ enrichment and its change during the study.
Solutions:
-
Standardize Pre-test Conditions: Ensure subjects are in a consistent metabolic state before each study (e.g., fasted overnight).
-
Control Physical Activity: Subjects should remain at rest during the study unless exercise is a specific variable being investigated.
-
Dietary Control: For several days leading up to the study, subjects should consume a standardized diet or avoid foods with high natural ¹³C abundance that could interfere with the measurements.
-
Measure Individual Recovery: Determine the ¹³CO₂ recovery fraction for each individual under the specific experimental conditions rather than relying on literature values, which may not be applicable.
Quantitative Data Summary
Table 1: Bicarbonate Pool Sizes and Kinetics in Infants
| Parameter | Mean Value (± SD) | Units |
| Central Pool Size | 7.4 ± 0.8 | mmol/kg |
| Rapidly Exchanging Peripheral Pool Size | 15.1 ± 4.8 | mmol/kg |
| Slowly Exchanging Peripheral Pool Size | 8.8 ± 3.5 | mmol/kg |
| Percentage Dose Recovery | 57 ± 10 | % |
Data from a study on six fed, nonacidotic infants aged 2.5 to 5 months following an intravenous bolus of NaH¹³CO₃.
Table 2: ¹³CO₂ Recovery Fractions in Different Conditions
| Subject Group/Condition | Mean Recovery Fraction (± SD/SE) | Notes |
| Septic Patients (Mechanically Ventilated) | 0.68 ± 0.06 | Lower than literature values for healthy individuals, suggesting ¹³CO₂ retention. |
| Healthy Adults (Resting) | ~0.67 | Recovery increases with exercise. |
| Healthy Adults (Light to Moderate Exercise) | ~0.80 | Increased metabolic rate enhances ¹³CO₂ recovery. |
| Mechanically Ventilated ICU Patients (TPN) | 0.899 ± 0.026 (SE) | Metabolic rate was the only physiological factor found to affect the recovery value. |
Experimental Protocols
Protocol 1: Determination of ¹³CO₂ Recovery Fraction via Continuous Infusion
This protocol is adapted from studies on septic patients and is designed to determine the fraction of infused ¹³CO₂ that is recovered in expired air.
Objective: To calculate the individual ¹³CO₂ recovery fraction for accurate substrate oxidation calculations.
Materials:
-
NaH¹³CO₃ (99 atom %; sterile solution)
-
Saline solution (0.9%)
-
Infusion pump
-
Indirect calorimeter
-
Gas collection bags (e.g., 750-mL)
-
Isotope Ratio Mass Spectrometer (IRMS)
Procedure:
-
Baseline Measurements:
-
Collect a baseline expired air sample to determine the natural ¹³CO₂/¹²CO₂ ratio.
-
Measure baseline CO₂ production (VCO₂) using indirect calorimetry.
-
-
Priming Dose (Bolus Infusion):
-
Administer a priming dose of NaH¹³CO₃. A typical dose is 3.8 µmol/kg.
-
-
Continuous Infusion:
-
Immediately following the bolus, begin a continuous intravenous infusion of NaH¹³CO₃. A typical rate is 3.8 µmol·kg⁻¹·h⁻¹.
-
-
Sample Collection:
-
Collect expired air samples at regular intervals (e.g., hourly) for a sufficient duration to ensure a plateau in ¹³CO₂ enrichment is reached (e.g., 6 hours).
-
Perform periodic measurements of VCO₂ throughout the infusion period.
-
-
Sample Analysis:
-
Determine the ¹³CO₂ enrichment in the expired air samples using IRMS.
-
-
Calculation of Recovery Fraction:
-
Use the steady-state ¹³CO₂ enrichment values and the corresponding VCO₂ measurements to calculate the recovery fraction using standard equations.
-
Visualizations
Caption: Flow of ¹³C from substrate to expired air, showing the delay at the bicarbonate pool.
Caption: Troubleshooting workflow for failure to reach a ¹³CO₂ plateau in breath.
References
- 1. Influence of the bicarbonate pool and on the occurrence of 13CO2 in exhaled air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of HCO3-/CO2 pool sizes and kinetics in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of whole-body bicarbonate kinetics by use of a digital infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: D-Glucose-13C-5 vs. [U-13C6]glucose for Tracing Central Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
The interrogation of central carbon metabolism is fundamental to understanding cellular physiology in both healthy and diseased states. Stable isotope tracing, utilizing molecules like 13C-labeled glucose, has become an indispensable tool for elucidating the intricate network of metabolic pathways. The choice of the isotopic tracer is a critical experimental design parameter that significantly influences the quality and resolution of the metabolic flux data obtained. This guide provides an objective comparison of two commonly employed tracers, D-glucose-13C-5 and uniformly labeled [U-13C6]glucose, for tracing central carbon metabolism, supported by experimental principles and methodologies.
Principle of 13C Metabolic Tracing
Stable isotope-based metabolic flux analysis (MFA) involves introducing a substrate, such as glucose, enriched with a stable isotope like 13C, into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative activities of different metabolic pathways.
[U-13C6]glucose: The Broad-Spectrum Tracer
[U-13C6]glucose, in which all six carbon atoms are labeled with 13C, serves as a general-purpose tracer for central carbon metabolism. Its primary advantage lies in its ability to label all downstream metabolites that are derived from glucose, providing a comprehensive overview of glucose utilization.
Applications:
-
General metabolic phenotyping: Assessing the overall activity of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2]
-
TCA cycle analysis: Tracing the complete carbon backbone of glucose as it enters the TCA cycle via pyruvate dehydrogenase.[1]
-
Biomass precursor synthesis: Tracking the incorporation of glucose-derived carbon into amino acids, fatty acids, and nucleotides.
Limitations:
While excellent for a global view, [U-13C6]glucose can sometimes make it challenging to disentangle the contributions of converging or cyclical pathways. For instance, distinguishing the oxidative and non-oxidative branches of the PPP can be complex with only a uniformly labeled tracer.
This compound: A More Targeted Approach
This compound is a positionally labeled isotopologue where only the carbon at the fifth position is a 13C isotope. This specificity in labeling provides a more nuanced view of certain pathways, offering advantages in specific experimental contexts. One study has suggested that [5-13C]glucose may be the best single tracer for accurately determining a wide range of key metabolic fluxes.[3]
Metabolic Fate of the C5 Carbon:
-
Glycolysis: The C5 of glucose becomes the C2 of both glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). Subsequently, it becomes the C2 of pyruvate and lactate. In the TCA cycle, it becomes the C2 of acetyl-CoA and subsequently labels citrate at the C2 or C4 positions.
-
Pentose Phosphate Pathway (PPP): In the oxidative PPP, the C1 carbon is lost as CO2. The remaining five carbons are rearranged. The C5 of glucose becomes the C5 of ribulose-5-phosphate. Through the non-oxidative PPP, this C5 carbon can be transferred to various positions in fructose-6-phosphate and GAP, leading to distinct labeling patterns compared to glycolysis.
Applications:
-
Dissecting Glycolysis and the PPP: The distinct labeling patterns generated in key metabolites like pyruvate and lactate from this compound can help to resolve the relative fluxes through glycolysis and the PPP.
-
Assessing Anaplerotic and Cataplerotic Fluxes: The specific labeling of TCA cycle intermediates can provide insights into the entry and exit of carbons from the cycle.
Comparative Performance: A Qualitative Overview
While direct quantitative comparative studies are limited, the following table summarizes the expected performance of each tracer for different metabolic pathways based on the principles of metabolic flux analysis.
| Pathway | [U-13C6]glucose Performance | This compound Performance | Rationale |
| Glycolysis | High | High | Both tracers effectively label glycolytic intermediates. [U-13C6]glucose provides information on the entire carbon backbone, while this compound offers specific positional information. |
| Pentose Phosphate Pathway (PPP) | Moderate | High | This compound provides more distinct labeling patterns to differentiate the oxidative and non-oxidative branches of the PPP from glycolysis. |
| TCA Cycle | High | Moderate to High | [U-13C6]glucose provides a strong signal in all TCA cycle intermediates. This compound can provide valuable information on specific anaplerotic and cataplerotic fluxes, though the signal may be less distributed. |
| Overall Flux Precision (as a single tracer) | Good | Very Good | Some evidence suggests [5-13C]glucose offers high accuracy across many key fluxes when used as a single tracer.[3] |
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the flow of the 13C label from both tracers into central carbon metabolism and a typical experimental workflow.
Caption: Metabolic fate of [U-13C6]glucose vs. This compound.
Caption: Experimental workflow for 13C metabolic tracing.
Experimental Protocols
The following are generalized protocols for 13C-glucose tracing in cultured mammalian cells, adaptable for both this compound and [U-13C6]glucose.
Protocol 1: 13C-Glucose Tracing in Adherent Mammalian Cells with LC-MS Analysis
1. Cell Culture and Labeling:
- Seed adherent cells in 6-well plates and grow to approximately 80% confluency in standard culture medium.
- One hour before labeling, replace the medium with fresh standard medium.
- To initiate labeling, aspirate the medium, wash the cells once quickly with glucose-free medium.
- Add pre-warmed culture medium containing either this compound or [U-13C6]glucose at the desired concentration (e.g., 10 mM).
- Incubate for a predetermined time to approach isotopic steady-state (typically 6-24 hours, but should be optimized for the specific cell line and metabolites of interest).
2. Metabolite Extraction:
- Place the culture plates on ice.
- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Incubate at -80°C for at least 30 minutes.
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (containing the metabolites) to a new tube and dry using a vacuum concentrator.
3. LC-MS Analysis:
- Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
- Perform chromatographic separation using a HILIC or reversed-phase column.
- Detect and quantify the mass isotopologues of target metabolites using a high-resolution mass spectrometer.
Protocol 2: 13C-Glucose Tracing with GC-MS Analysis of Proteinogenic Amino Acids
This protocol is particularly useful for obtaining robust labeling data as protein-bound amino acids are more abundant and stable than free intracellular metabolites.
1. Cell Culture and Labeling:
- Follow the same cell culture and labeling procedure as in Protocol 1. A longer incubation time (e.g., 24-48 hours) is often required to ensure significant incorporation of 13C into cellular protein.
2. Cell Pellet Collection and Hydrolysis:
- After the labeling period, aspirate the medium, wash the cells with PBS, and detach the cells (e.g., using trypsin).
- Collect the cell pellet by centrifugation.
- Hydrolyze the protein content of the cell pellet by adding 6 M HCl and incubating at 110°C for 24 hours.
- Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization:
- Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- Add acetonitrile and MTBSTFA to the dried hydrolysate and incubate at a high temperature (e.g., 95°C) for 1 hour.
4. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Separate the derivatized amino acids on a suitable GC column.
- Analyze the mass spectra to determine the mass isotopomer distributions of the amino acid fragments.
Conclusion: Selecting the Optimal Tracer
The choice between this compound and [U-13C6]glucose is contingent on the specific research question.
-
For a comprehensive, global assessment of central carbon metabolism, [U-13C6]glucose is an excellent starting point. Its uniform labeling provides a strong signal across a wide range of metabolites.
-
To specifically dissect the contributions of glycolysis versus the pentose phosphate pathway, or to investigate specific anaplerotic/cataplerotic fluxes, this compound offers a more refined tool. The specific positional label can resolve ambiguities that may arise with a uniformly labeled tracer.
For the most detailed and accurate metabolic flux analysis, a combination of different tracers in parallel experiments is often the most powerful approach. By carefully considering the metabolic pathways of interest and the unique information each tracer can provide, researchers can design robust experiments to gain deeper insights into the intricate workings of cellular metabolism.
References
A Researcher's Guide to Isotopic Tracers: Comparing D-Glucose-¹³C-5 and [1-¹³C]glucose
For researchers, scientists, and drug development professionals, the precise selection of an isotopic tracer is fundamental to accurately mapping cellular metabolism. Stable, non-radioactive isotope tracers like ¹³C-labeled glucose are powerful tools for quantifying the flux through key pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. The specific position of the ¹³C label on the glucose molecule dictates the tracer's utility for interrogating distinct metabolic routes.
This guide provides a comprehensive comparison between two singly-labeled glucose isotopologues: D-Glucose-¹³C-5 (labeled at the fifth carbon) and [1-¹³C]glucose (labeled at the first carbon). While both are invaluable, their advantages are highly dependent on the specific metabolic questions being investigated.
Core Comparison: Applications and Metabolic Fate
The primary distinction between using [5-¹³C]glucose and [1-¹³C]glucose lies in the divergent metabolic fates of the C1 and C5 carbons of glucose as they are processed through central carbon metabolism. This dictates which pathways can be most accurately measured.
| Feature | [1-¹³C]glucose | D-Glucose-¹³C-5 ([5-¹³C]glucose) |
| Primary Application | Quantification of Pentose Phosphate Pathway (PPP) flux. | Analysis of TCA cycle flux and entry points. |
| Fate in Glycolysis | Becomes C3 of pyruvate. | Becomes C2 of pyruvate. |
| Fate in Oxidative PPP | The ¹³C label is lost as ¹³CO₂ in the 6-phosphogluconate dehydrogenase reaction. This loss is the basis for its use in measuring PPP flux. | The ¹³C label is retained in the pentose phosphates generated by the PPP. |
| Fate in TCA Cycle | Enters as the methyl carbon (C2) of acetyl-CoA. The label is released as ¹³CO₂ beginning in the third turn of the cycle. | Enters as the carbonyl carbon (C1) of acetyl-CoA. The label is released as ¹³CO₂ beginning in the second turn of the cycle.[1] |
| Key Advantage | Provides a direct and widely accepted method for quantifying the rate of the oxidative PPP, a critical pathway for producing NADPH and nucleotide precursors.[2][3] | Offers a more direct and faster-labeling probe for TCA cycle activity compared to [1-¹³C]glucose, as the label is released a full turn earlier. It avoids the immediate loss of label that occurs with [3-¹³C] or [4-¹³C]glucose. |
| Limitation | Less informative for TCA cycle analysis due to the delayed release of the ¹³C label. Studies have shown other tracers can outperform it for overall network analysis.[2] | Not suitable for measuring oxidative PPP flux, as the C5 carbon is not lost in this pathway. |
Metabolic Pathway Analysis
The choice of tracer is rationalized by following the labeled carbon through the major metabolic pathways.
Glycolysis and Pyruvate Formation
During glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The original positions of the carbons are rearranged, which is the first critical divergence point for these two tracers.
As shown above, the ¹³C label from [1-¹³C]glucose ends up at the C3 position of pyruvate, while the label from [5-¹³C]glucose ends up at the C2 position. This difference becomes highly significant as pyruvate enters subsequent pathways.
The Pentose Phosphate Pathway (PPP)
The primary advantage of [1-¹³C]glucose is fully realized in the oxidative PPP. This pathway is a major source of cellular NADPH and precursors for nucleotide synthesis. The first committed step involves the decarboxylation of 6-phosphogluconate, where the C1 carbon of the original glucose molecule is released as CO₂.
By measuring the rate of ¹³CO₂ release from cells fed with [1-¹³C]glucose, researchers can directly quantify the flux through the oxidative PPP. The label from [5-¹³C]glucose is retained within the pathway, making it unsuitable for this specific measurement.
Quantitative Data: Expected Labeling Patterns
While direct experimental comparisons are sparse, a powerful way to compare these tracers is by predicting the mass isotopomer distributions (MIDs) in key downstream metabolites. The notation M+n indicates a metabolite that is 'n' atomic mass units heavier than its unlabeled form due to the incorporation of ¹³C atoms.
| Metabolite | Expected Labeling from [1-¹³C]glucose | Expected Labeling from [5-¹³C]glucose | Rationale |
| Lactate | M+1 (from C3 of Pyruvate) | M+1 (from C2 of Pyruvate) | Lactate is formed directly from pyruvate. The label position differs, which can be resolved by NMR. |
| Alanine | M+1 (from C3 of Pyruvate) | M+1 (from C2 of Pyruvate) | Alanine is formed by transamination of pyruvate. |
| Citrate (1st turn) | M+1 (from C2 of Acetyl-CoA) | M+1 (from C1 of Acetyl-CoA) | The first turn of the TCA cycle incorporates one labeled acetyl-CoA. |
| Glutamate (1st turn) | M+1 (at C4) | M+1 (at C5) | Glutamate is derived from the TCA intermediate α-ketoglutarate. The different entry point of the label results in different labeling on glutamate. |
| Ribose-5-Phosphate | No label (if via oxidative PPP); M+0 | M+1 | The C1 label is lost in the oxidative PPP. The C5 label is retained. |
Experimental Protocol: General Workflow for ¹³C Tracing
A typical ¹³C metabolic tracing experiment follows a standardized workflow, from cell culture to data analysis. This protocol provides a general framework for adherent cell cultures.[2]
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium where standard glucose is replaced with the desired ¹³C-glucose isotopomer ([1-¹³C]glucose or [5-¹³C]glucose) at a known concentration. Ensure all other media components are identical.
-
Tracer Introduction: Remove the standard culture medium, wash the cells gently with phosphate-buffered saline (PBS), and add the prepared ¹³C-glucose-containing medium.
-
Incubation: Incubate the cells for a predetermined period. The duration is critical: short incubations may not achieve isotopic steady state in all pathways, while long incubations can lead to label scrambling.
-
Metabolite Quenching and Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold solvent (e.g., 80% methanol) to the cells. Scrape the cells, collect the extract, and centrifuge to pellet debris.
-
Sample Analysis: Analyze the isotopic labeling patterns in the metabolite extract using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The resulting mass isotopomer distributions are corrected for natural ¹³C abundance. Fluxes are then estimated using computational software (e.g., Metran, INCA) that fits the experimental data to a metabolic network model.
Conclusion and Recommendations
The choice between D-Glucose-¹³C-5 and [1-¹³C]glucose is not a matter of one being universally superior, but rather of selecting the right tool for the specific biological question.
-
Choose [1-¹³C]glucose when the primary goal is to quantify the flux through the oxidative Pentose Phosphate Pathway. Its specific decarboxylation makes it the unequivocal choice for this purpose.
-
Choose D-Glucose-¹³C-5 when the focus is on analyzing the entry of glucose-derived carbon into the TCA cycle. The earlier release of its ¹³C label compared to [1-¹³C]glucose can provide a clearer and more rapid assessment of TCA cycle dynamics.
For a comprehensive analysis of the entire central carbon metabolism, researchers often use a combination of tracers in parallel experiments, such as [1,2-¹³C₂]glucose or uniformly labeled [U-¹³C₆]glucose, as these can provide more constraints on the metabolic model to yield more precise flux estimates. Ultimately, a careful consideration of the metabolic fate of the labeled carbon is essential for designing informative experiments that yield robust and accurate insights into cellular physiology and drug action.
References
A Head-to-Head Comparison: D-Glucose-¹³C-5 Versus Deuterated Glucose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two powerful classes of stable isotope tracers: D-Glucose-¹³C-5 and deuterated glucose. By understanding their distinct principles, applications, and performance characteristics, researchers can select the optimal tool to precisely interrogate the metabolic networks central to their scientific inquiries.
The fundamental distinction between these tracers lies in the atoms they track. D-Glucose-¹³C-5 and other ¹³C-labeled glucose variants follow the carbon backbone of the glucose molecule as it is catabolized and distributed throughout various metabolic pathways.[1] This makes ¹³C-glucose the gold standard for quantifying the relative contributions of central carbon metabolism pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] In contrast, deuterated glucose tracers, where hydrogen atoms are substituted with deuterium (²H), are employed to track the exchange of hydrogen atoms. This provides unique insights into redox metabolism, particularly the production and consumption of crucial reducing equivalents like NADPH.[1]
At a Glance: Key Differences Between ¹³C-Glucose and Deuterated Glucose Tracers
| Feature | D-Glucose-¹³C-5 (and other ¹³C variants) | Deuterated Glucose (e.g., [6,6-²H₂]-glucose) |
| Atom Traced | Carbon (¹³C) | Hydrogen (²H or D) |
| Primary Application | Quantifying flux through central carbon metabolism (Glycolysis, PPP, TCA cycle)[1] | Investigating redox metabolism (e.g., NADPH production) and in vivo studies[2] |
| Advantages | - High-resolution flux maps of carbon flow- Minimal isotopic effects- Well-established methodologies | - Provides insights into redox cofactor metabolism- Often more cost-effective for in vivo studies- Can be used for deuterium metabolic imaging (DMI) |
| Disadvantages | - Can be more expensive- Limited insight into redox cofactor metabolism | - Potential for more pronounced kinetic isotope effects- Susceptible to label loss through exchange reactions- Data analysis can be more complex |
| Common Analytical Techniques | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Deuterium Metabolic Imaging (DMI) |
Quantitative Data Presentation: Metabolic Flux Analysis in A549 Lung Cancer Cells
To illustrate the quantitative power of ¹³C-based metabolic flux analysis (MFA), the following table presents metabolic flux data from studies on the A549 lung cancer cell line, a widely used model in cancer research. These values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate. It is important to note that direct comparative flux data for deuterated glucose in A549 cells is not as readily available in the literature, which underscores the distinct, and often complementary, applications of these two tracer types.
| Metabolic Flux | Value (Normalized to Glucose Uptake) | Reference |
| Glycolysis (Glucose to Pyruvate) | 1.8 | |
| Pentose Phosphate Pathway (Oxidative) | 0.1 | |
| TCA Cycle (Pyruvate Dehydrogenase) | 0.3 | |
| Lactate Secretion | 1.5 |
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing with [U-¹³C₆]-Glucose in Cultured A549 Cancer Cells
This protocol provides a general framework for conducting a ¹³C-glucose tracing experiment in adherent cell culture.
Materials:
-
A549 lung carcinoma cell line
-
High-glucose DMEM (glucose-free for labeling experiments)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin/Streptomycin
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed A549 cells in 10-cm dishes and culture in high-glucose DMEM supplemented with 10% FBS and penicillin/streptomycin until they reach semi-confluency.
-
Media Preparation: Prepare labeling medium by supplementing glucose-free DMEM with 25 mM [U-¹³C₆]-glucose, 10% dialyzed FBS, and penicillin/streptomycin.
-
Tracer Introduction: Remove the growth medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-glucose-containing medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6 hours) to allow for the uptake and metabolism of the ¹³C-glucose and to approach isotopic steady state.
-
Metabolite Extraction: To rapidly quench metabolism, aspirate the labeling medium and wash the cells quickly with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol and place the dish on dry ice.
-
Sample Collection: Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Sample Preparation for Analysis: Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. The supernatant containing the labeled metabolites is then transferred to a new tube for analysis by GC-MS or LC-MS.
Protocol 2: In Vitro Stable Isotope Tracing with [6,6-²H₂]-Glucose in Cultured Cancer Cells
This protocol outlines a general procedure for a deuterated glucose tracing experiment.
Materials:
-
Cancer cell line of interest
-
Culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (FBS)
-
[6,6-²H₂]-glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Saline, ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Prepare Media: Prepare the culture medium containing the desired concentration of [6,6-²H₂]-glucose. It is crucial to use dialyzed FBS to minimize interference from unlabeled glucose.
-
Cell Seeding and Growth: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).
-
Tracer Incubation: Remove the growth medium, wash the cells once with PBS, and then add the pre-warmed deuterated glucose-containing medium. The incubation time will depend on the metabolic pathways of interest.
-
Metabolite Extraction: To rapidly quench metabolism, aspirate the medium and quickly wash the cells with ice-cold saline. Then, add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. This process should be performed on dry ice to ensure rapid quenching.
-
Sample Preparation for GC-MS Analysis: Centrifuge the cell extracts to pellet protein and cell debris. The supernatant containing the deuterated metabolites is then collected for derivatization and subsequent GC-MS analysis.
Visualizing Metabolic Fates
The following diagrams, generated using the Graphviz DOT language, illustrate the flow of labeled atoms from D-Glucose-¹³C-5 and [6,6-²H₂]-glucose through central metabolic pathways.
Conclusion and Recommendations
Both ¹³C-labeled and deuterated glucose tracers are indispensable tools for metabolic research, each offering unique advantages for dissecting cellular physiology.
-
D-Glucose-¹³C-5 and other ¹³C-labeled glucose tracers are the preferred choice for obtaining high-resolution, quantitative maps of carbon flow through central metabolic pathways. They are ideal for studies aiming to determine the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Deuterated glucose tracers are invaluable for investigating redox metabolism and the production of reducing equivalents like NADPH. They also present a cost-effective and practical option for in vivo studies in whole organisms.
For the most comprehensive understanding of cellular metabolism, a multi-tracer approach, employing both ¹³C and deuterated glucose in parallel experiments or even simultaneously, can provide a more complete picture of the intricate interplay between carbon metabolism and redox homeostasis. The selection of the tracer should ultimately be guided by the specific biological question being addressed.
References
A Researcher's Guide to Position-Specific Glucose Tracers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of glucose uptake and metabolism is crucial for understanding cellular processes in both healthy and diseased states. Position-specific glucose tracers are indispensable tools in these investigations, allowing for the detailed tracking of glucose through various metabolic pathways. This guide provides an objective comparison of different classes of position-specific glucose tracers, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.
This guide delves into a comparative analysis of three main categories of glucose tracers: radiolabeled, stable isotope-labeled, and fluorescent glucose analogs. Each class possesses distinct characteristics that make them suitable for different applications, from in vitro cell culture experiments to in vivo imaging in preclinical and clinical settings.
Comparative Analysis of Glucose Tracer Performance
The selection of a glucose tracer is a critical decision in experimental design. The ideal tracer should mimic the behavior of natural glucose, be readily transported into cells by glucose transporters (GLUTs), and provide a measurable signal that accurately reflects glucose uptake and metabolism. The following tables summarize the key characteristics and quantitative performance metrics of commonly used position-specific glucose tracers.
Table 1: Overview of Position-Specific Glucose Tracers
| Tracer Type | Examples | Detection Method | Key Features |
| Radiolabeled | [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), [¹⁴C]2-deoxy-D-glucose ([¹⁴C]2DG), [³H]2-deoxy-D-glucose ([³H]2DG), [¹¹C]Deoxyglucose ([¹¹C]DG) | PET, Scintillation Counting | High sensitivity; well-established for in vivo imaging and in vitro assays; provides quantitative data on glucose uptake. |
| Stable Isotope | [1-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C₆]glucose, [6,6-²H₂]glucose | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Non-radioactive; enables metabolic flux analysis to trace the fate of carbon atoms through metabolic pathways. |
| Fluorescent | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), IRDye® 800CW 2-DG | Fluorescence Microscopy, Flow Cytometry, In Vivo Imaging Systems | Non-radioactive; allows for single-cell analysis and real-time imaging of glucose uptake. |
Table 2: Quantitative Comparison of Glucose Tracer Uptake and Kinetics
| Tracer | Model System | Key Parameter | Value | Reference |
| [¹⁸F]FDG | Human Brain (Gray Matter) | k₁ (Transport rate from plasma to tissue) | 0.095 ± 0.005 min⁻¹ | [1] |
| Human Brain (Gray Matter) | k₂ (Transport rate from tissue to plasma) | 0.125 ± 0.002 min⁻¹ | [1] | |
| Human Brain (Gray Matter) | k₃ (Phosphorylation rate) | 0.069 ± 0.002 min⁻¹ | [1] | |
| Human Brain (Gray Matter) | Lumped Constant | 0.52 ± 0.028 | [1] | |
| [¹¹C]DG | Human Brain | Lumped Constant | 0.56 ± 0.043 | [1] |
| [¹⁸F]FDG vs. 2-[¹⁴C]DG | Mouse Brain | Correlation of regional cerebral glucose utilization | r = 0.98 | |
| [U-¹⁴C]2DG vs. [¹⁸F]FDG | Isolated Rat Hearts | Ratio of tracer accumulation | 0.93 ± 0.09 to 1.31 ± 0.11 | |
| 2-NBDG | Cancer Cell Lines | Cellular Uptake | Lower than [¹⁸F]FDG | |
| 2-DG-750 | Cancer Cell Lines | Cellular Uptake | Lower than [¹⁸F]FDG and 2-NBDG |
Key Signaling Pathways and Experimental Workflows
The utility of position-specific glucose tracers is particularly evident in the study of complex signaling pathways that regulate cellular metabolism. Two prominent examples are the insulin signaling pathway, which governs glucose homeostasis, and the Warburg effect, which describes the altered glucose metabolism in cancer cells.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in metabolic research. The following are detailed protocols for key experiments utilizing position-specific glucose tracers.
Protocol 1: Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay in Cultured Cells
This protocol is designed to measure the rate of glucose uptake in adherent cell cultures using a radiolabeled glucose analog, such as [³H]2-deoxy-D-glucose or [¹⁴C]2-deoxy-D-glucose. 2-DG is transported into the cell by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate, which is then trapped inside the cell.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG or [¹⁴C]2-DG)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable assay buffer)
-
Insulin or other stimulating compounds (optional)
-
Phloretin or cytochalasin B (inhibitors for control experiments)
-
0.5 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium to lower basal glucose uptake.
-
-
Pre-incubation:
-
Wash the cells twice with warm KRPH buffer.
-
Pre-incubate the cells in KRPH buffer for 30-60 minutes at 37°C.
-
-
Stimulation (Optional):
-
To measure stimulated glucose uptake, add insulin or other compounds to the desired final concentration and incubate for the appropriate time (e.g., 15-30 minutes for insulin).
-
-
Initiation of Glucose Uptake:
-
Add the radiolabeled 2-DG to each well to a final concentration of 0.1-1.0 µCi/mL. For competition experiments, unlabeled 2-DG can be added simultaneously.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold PBS or KRPH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 0.5 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in a parallel set of wells to normalize the CPM data.
-
Calculate the rate of glucose uptake as pmol or nmol of 2-DG per mg of protein per minute.
-
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol outlines a general workflow for conducting stable isotope tracing experiments using ¹³C-labeled glucose to quantify metabolic fluxes through central carbon metabolism.
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
-
Dialyzed fetal bovine serum (FBS)
-
Ice-cold phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., 80:20 methanol:water, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard growth medium to the desired confluency.
-
For labeling experiments, switch the cells to a labeling medium containing the ¹³C-labeled glucose tracer and dialyzed FBS. The concentration of the tracer should be similar to that of glucose in the standard medium.
-
-
Isotopic Labeling:
-
Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from several hours to over 24 hours, depending on the cell line and the metabolic pathway being studied.
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Immediately add the cold extraction solvent to quench all enzymatic activity and lyse the cells.
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract at high speed to pellet cell debris.
-
-
Sample Preparation for MS Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran, WUFlux) to fit the corrected MIDs to a metabolic network model and estimate the metabolic fluxes.
-
Conclusion
The choice of a position-specific glucose tracer is a critical determinant of the success of metabolic research studies. Radiolabeled tracers offer high sensitivity for quantitative uptake measurements, stable isotope tracers provide detailed insights into metabolic pathways through flux analysis, and fluorescent analogs enable single-cell and real-time imaging. By carefully considering the specific research question, the experimental model, and the available instrumentation, researchers can select the most appropriate tracer to accurately elucidate the complex and dynamic processes of glucose metabolism. This guide provides a foundational comparison to aid in this selection process, empowering researchers to generate robust and insightful data in their pursuit of scientific discovery and therapeutic innovation.
References
Validating D-Glucose-¹³C₅ Metabolic Flux Analysis: A Comparative Guide to Orthogonal Techniques
Metabolic Flux Analysis (MFA) using stable isotope tracers like D-Glucose-¹³C₅ is a powerful technique to quantify the rates of intracellular metabolic reactions. However, the complexity of biological systems and the inherent assumptions in MFA modeling necessitate the use of orthogonal methods for independent validation of the obtained flux maps. This guide explores three such validation techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Enzymatic Assays, and Genetic Manipulation.
Quantitative Comparison of ¹³C-Labeled Glucose Tracers
The choice of the ¹³C-labeled glucose tracer significantly impacts the precision of flux estimations in different metabolic pathways. While D-Glucose-¹³C₅ provides broad coverage of central carbon metabolism, other specifically labeled glucose isotopomers can offer higher precision for certain pathways.
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway (PPP) Precision Score | TCA Cycle Precision Score | Overall Network Precision Score |
| [1,2-¹³C₂]glucose | High | High | Moderate | High |
| [1-¹³C]glucose | Moderate | Moderate | Low | Moderate |
| [U-¹³C₆]glucose | High | Moderate | High | High |
| [2-¹³C]glucose | High | High | Low | Moderate |
| [3-¹³C]glucose | High | High | Low | Moderate |
This table summarizes findings from computational evaluations of different ¹³C-labeled glucose tracers in mammalian cells. Higher precision scores indicate a lower uncertainty in the estimated fluxes for the respective pathways.[1]
Orthogonal Validation Techniques
To increase confidence in the flux estimations derived from D-Glucose-¹³C₅ MFA, it is crucial to employ independent validation methods. These techniques provide complementary data that can corroborate the MFA results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-destructive method to determine the positional enrichment of ¹³C in metabolites, providing valuable information for flux analysis, particularly for pathways like the Pentose Phosphate Pathway (PPP).
Enzymatic Assays
Measuring the in vitro activity of key enzymes in a metabolic pathway provides a direct assessment of the catalytic capacity of that pathway, which can be compared with the flux rates determined by MFA.
Genetic Manipulation
Targeted genetic modifications, such as the knockout of a specific enzyme, can be used to validate the contribution of a particular reaction to the overall metabolic network. The metabolic phenotype of the knockout cells can be compared with the predictions from the MFA model.
Experimental Protocols
Protocol 1: Validation of Pentose Phosphate Pathway Flux using ¹³C NMR Spectroscopy of Lactate
This protocol describes a method to quantify the flux through the Pentose Phosphate Pathway (PPP) by analyzing the ¹³C enrichment in lactate produced from [2-¹³C]glucose.
I. Cell Culture and Labeling:
-
Culture cells to the desired density in standard growth medium.
-
Replace the medium with a medium containing [2-¹³C]glucose and continue the culture for a time sufficient to reach isotopic steady state.
II. Metabolite Extraction:
-
Harvest the cells and quench metabolism rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Isolate the aqueous phase containing polar metabolites, including lactate.
III. NMR Sample Preparation:
-
Lyophilize the aqueous extract.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) suitable for NMR analysis.
IV. NMR Data Acquisition:
-
Acquire ¹H NMR spectra of the lactate methyl signal.
-
The spectra will show satellite peaks due to ¹³C-¹H coupling, which can be used to determine the ¹³C enrichment at positions 2 and 3 of lactate.
V. Data Analysis:
-
Quantify the excess ¹³C-enrichment in positions 2 and 3 of lactate from the ¹H NMR spectrum.[2]
-
Calculate the PPP flux as a percentage of total glucose consumption based on the ratio of excess ¹³C-enrichment in lactate carbon 3 relative to carbon 2.[2]
Protocol 2: Validation of Glycolytic Flux using a Phosphofructokinase (PFK) Activity Assay
This protocol details a colorimetric assay to measure the activity of Phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.
I. Sample Preparation:
-
Homogenize tissue (~20 mg) or cells (~2 x 10⁶) in 200 µl of ice-cold Assay Buffer.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
II. Reagent Preparation:
-
Reconstitute the PFK Substrate, ATP, PFK Enzyme Mix, PFK Developer, and NADH Standard according to the manufacturer's instructions.
III. Assay Procedure:
-
Prepare a NADH Standard Curve by performing serial dilutions of the NADH Standard.
-
Add 1-50 µl of the sample supernatant to a 96-well plate. Adjust the final volume to 50 µl with Assay Buffer.
-
Prepare a reaction mix containing PFK Substrate, ATP, PFK Enzyme Mix, and PFK Developer.
-
Add 50 µl of the reaction mix to each sample and standard well.
-
Measure the absorbance at 450 nm at multiple time points to determine the reaction kinetics.
IV. Calculation of PFK Activity:
-
Determine the change in absorbance per unit time from the linear portion of the kinetic curve.
-
Use the NADH Standard Curve to convert the absorbance change to the amount of NADH produced.
-
Calculate the PFK activity, where one unit is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
Protocol 3: Validation of TCA Cycle Flux using a Succinate Dehydrogenase (SDH) Activity Assay
This protocol outlines a colorimetric assay for measuring the activity of Succinate Dehydrogenase (SDH), a key enzyme in the Tricarboxylic Acid (TCA) cycle.
I. Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in 100 µl of ice-cold SDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
II. Reagent Preparation:
-
Prepare the SDH Reaction Mix by combining the SDH Substrate and SDH Probe in a 1:1 ratio.
III. Assay Procedure:
-
Add samples to a 96-well plate and adjust the volume to 90 µl with SDH Assay Buffer.
-
Add 10 µl of the SDH Reaction Mix to each sample well.
-
Incubate the plate at 25°C and measure the absorbance at 600 nm at an initial time point and then every 3 minutes for 10-30 minutes.
IV. Calculation of SDH Activity:
-
Calculate the change in absorbance per minute.
-
The SDH activity is proportional to the rate of change in absorbance. One unit of SDH is the amount of enzyme that generates 1.0 µmole of the product per minute at pH 7.2 at 25°C.
Protocol 4: Validation of Glycolytic Flux via CRISPR-Cas9 Mediated Knockout of PFKFB3
This protocol provides a general workflow for generating a PFKFB3 knockout cell line to validate its role in glycolysis as determined by ¹³C-MFA.
I. sgRNA Design and Plasmid Construction:
-
Design single guide RNAs (sgRNAs) targeting the PFKFB3 gene.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
II. Transfection:
-
Transfect the target cancer cell line with the Cas9-sgRNA plasmid using an appropriate transfection reagent.
III. Selection and Clonal Isolation:
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
IV. Verification of Knockout:
-
Expand the single-cell clones.
-
Verify the knockout of the PFKFB3 gene at the genomic level by sequencing and at the protein level by Western blot.
V. Metabolic Flux Analysis:
-
Perform ¹³C-glucose tracing experiments on both the wild-type and PFKFB3 knockout cell lines.
-
Measure the incorporation of ¹³C into downstream metabolites using mass spectrometry.
-
Calculate the metabolic fluxes for both cell lines and compare the results to validate the impact of PFKFB3 on glycolytic flux.
Visualizing Metabolic Pathways and Experimental Workflows
Central Carbon Metabolism
The following diagram illustrates the key pathways of central carbon metabolism that are traced by D-Glucose-¹³C₅.
References
A Researcher's Guide to 13C Glucose Isotopomers: Interpreting and Comparing Labeling Patterns
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers, particularly 13C-labeled glucose, is a cornerstone of metabolic research, enabling the elucidation of cellular metabolic pathways. The choice of a specific 13C glucose isotopomer profoundly influences the interpretability and precision of the resulting metabolic flux analysis. This guide provides an objective comparison of labeling patterns from different 13C glucose isotopomers, supported by experimental data and detailed methodologies, to aid researchers in designing informative tracer experiments.
Comparing Common 13C Glucose Isotopomers
The selection of a 13C glucose tracer is critical and depends on the specific metabolic pathways under investigation. Different isotopomers will yield distinct labeling patterns in downstream metabolites, providing unique insights into pathway activity.
| 13C Glucose Isotopomer | Primary Applications | Strengths | Limitations |
| [U-13C6]glucose | Global metabolic profiling, Tricarboxylic Acid (TCA) Cycle | Provides a comprehensive overview of central carbon metabolism by labeling a wide array of downstream metabolites.[1] Rich labeling patterns lead to well-constrained flux estimations.[1] | May not be optimal for resolving fluxes through specific, less active, or parallel pathways.[1] For instance, precisely quantifying the oxidative and non-oxidative branches of the pentose phosphate pathway often requires positionally labeled glucose tracers.[1] |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered one of the most effective tracers for quantifying fluxes in glycolysis and the PPP.[2] It produces distinctly different labeling patterns in downstream metabolites depending on the pathway taken. | May not provide a reliable estimate of the TKTL1 (transketolase-like 1) pathway flux. |
| [1-13C]glucose | Glycolysis vs. Pentose Phosphate Pathway | Historically used to differentiate between glycolysis and the PPP. | Outperformed by tracers like [2-13C]glucose and [3-13C]glucose in terms of precision for estimating fluxes in glycolysis and the PPP. |
| [3,4-13C2]glucose | Pyruvate Carboxylase Activity | This tracer is converted to 1-13C1-pyruvate. The 13C label is lost in the pyruvate dehydrogenase reaction but is retained when pyruvate enters the TCA cycle via pyruvate carboxylase, allowing for the assessment of this anaplerotic pathway. | Primarily focused on a specific anaplerotic reaction. |
Interpreting Labeling Patterns: A Pathway-Specific Look
The power of 13C tracer analysis lies in the direct interpretation of mass isotopomer distributions (MIDs) to understand relative pathway activities.
-
Glycolysis vs. Pentose Phosphate Pathway with [1,2-13C2]glucose:
-
Glycolysis: Metabolism of [1,2-13C2]glucose through glycolysis results in pyruvate that is either unlabeled (M+0) or doubly labeled (M+2).
-
Oxidative PPP: In contrast, passage through the oxidative PPP leads to a mixture of unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) pyruvate. The ratio of these isotopologues can be used to estimate the relative flux through the PPP versus glycolysis.
-
-
TCA Cycle Analysis with [U-13C6]glucose:
-
The entry of fully labeled pyruvate (M+3) into the TCA cycle via pyruvate dehydrogenase leads to M+2 citrate in the first turn. Subsequent turns of the cycle will produce different isotopologues of TCA cycle intermediates, providing insights into cycle flux and anaplerotic/cataplerotic reactions.
-
Experimental Protocols
A generalized workflow for a 13C-metabolic flux analysis experiment is crucial for obtaining reliable and reproducible data.
Cell Culture and Isotope Labeling
-
Define the Metabolic Network: Construct a stoichiometric model of the metabolic pathways of interest.
-
Culture Cells to a Steady State: Grow cells in a defined medium to ensure they are in a metabolic and isotopic steady state.
-
Introduce the 13C Tracer: Switch the cells to a medium containing the chosen 13C-labeled glucose. The concentration should be sufficient to achieve significant labeling.
-
Harvest Cells: After a defined labeling period, rapidly quench metabolism and harvest the cells.
In Vivo Isotope Infusion
For in vivo studies, the protocol involves intravenous infusion of the 13C-labeled tracer.
-
Preparation: Fasting mice for 12-16 hours can result in higher fractional enrichment of 13C-glucose in the plasma.
-
Infusion: Infuse the 13C-glucose intravenously, often as a bolus followed by a continuous infusion to maintain steady-state labeling.
-
Sample Collection: Collect tumor and adjacent non-malignant tissue samples for metabolite extraction.
Metabolite Extraction and Analysis
-
Extraction: Extract metabolites from cells or tissues, commonly using 80% methanol.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs).
Data Analysis and Flux Calculation
-
Correct for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of 13C.
-
Metabolic Flux Analysis: Use computational software to estimate intracellular fluxes by fitting the experimental MIDs to the metabolic model. This involves minimizing the difference between simulated and measured labeling patterns.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and determine the confidence intervals for the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
Visual representations are essential for understanding the complex interplay of metabolic pathways and experimental designs.
Caption: Central carbon metabolism pathways traced by 13C glucose.
References
The Rationale for Choosing D-Glucose-¹³C-5 in Metabolic Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, the selection of an appropriate isotopic tracer is paramount for elucidating the complexities of cellular metabolism. While a variety of labeled nutrients are available, D-Glucose-¹³C-5 offers unique advantages for dissecting specific metabolic pathways. This guide provides an objective comparison of D-Glucose-¹³C-5 with other commonly used labeled glucose alternatives, supported by established metabolic principles and experimental considerations.
The Metabolic Fate of Glucose Carbons: A Decisive Factor in Tracer Selection
The rationale for selecting a specifically labeled glucose molecule lies in the distinct metabolic fates of each of its six carbon atoms. As glucose is catabolized through glycolysis and enters the Tricarboxylic Acid (TCA) cycle, its carbon backbone is systematically disassembled. Understanding this process is key to interpreting the data derived from ¹³C tracer studies.
The C2 and C5 carbons of glucose share a common fate, ultimately becoming the carboxyl carbon (C1) of acetyl-CoA. This is significant because the C1 of acetyl-CoA is the first carbon to be lost as CO₂ in the second turn of the TCA cycle. This distinct metabolic routing allows D-Glucose-¹³C-5 to be a powerful tool for specifically probing the entry and flux through the TCA cycle.
Comparative Analysis of D-Glucose-¹³C-5 and Other Labeled Nutrients
The choice of a ¹³C-glucose isotopomer should be tailored to the specific metabolic pathway under investigation. The following table summarizes the performance of D-Glucose-¹³C-5 in comparison to other widely used labeled glucose tracers for key metabolic pathways.
| Labeled Nutrient | Primary Application(s) | Advantages | Limitations |
| D-Glucose-¹³C-5 | TCA Cycle Flux, Anaplerosis | - Provides a clear signal for entry into the TCA cycle via pyruvate dehydrogenase (PDH). - The ¹³C label is lost in a predictable manner in the second turn of the TCA cycle, allowing for the quantification of cycle flux. - Can help distinguish PDH flux from anaplerotic entry into the TCA cycle. | - Less informative for the Pentose Phosphate Pathway (PPP) as the C5 carbon is retained in the initial steps. - May not be the optimal choice for a general overview of central carbon metabolism compared to uniformly labeled glucose. |
| [U-¹³C₆]glucose | General Central Carbon Metabolism, TCA Cycle | - Uniformly labels all carbons, providing a comprehensive view of glucose fate into various pathways.[1] - Useful for identifying a wide range of downstream metabolites derived from glucose. | - The complexity of labeling patterns can make it challenging to resolve fluxes through specific pathways without sophisticated modeling. - The signal for a specific pathway can be diluted across multiple isotopologues. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | - Provides precise estimates for glycolysis and PPP flux by creating distinct labeling patterns in downstream metabolites.[1] - Widely used and well-characterized for PPP analysis. | - Less direct information on TCA cycle flux compared to tracers labeled on carbons that form acetyl-CoA. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) Flux | - The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, providing a direct measure of pathway activity. | - Offers limited information about glycolysis and the TCA cycle. |
Experimental Protocols
The successful application of D-Glucose-¹³C-5 in metabolic flux analysis relies on a robust experimental design and precise analytical techniques. Below is a generalized protocol for a ¹³C-glucose tracing experiment in cultured cells, adaptable for D-Glucose-¹³C-5.
Cell Culture and Tracer Introduction
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing D-Glucose-¹³C-5 at a known concentration. The concentration should be optimized for the specific cell line and experimental goals. Ensure the labeled medium is otherwise identical to the standard culture medium.
-
Tracer Introduction:
-
Remove the standard culture medium.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add the D-Glucose-¹³C-5-containing medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium.
-
Washing: Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells to quench metabolic activity and extract intracellular metabolites.
-
Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate on ice to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
GC-MS Analysis
-
Sample Derivatization: The extracted metabolites are chemically derivatized to increase their volatility and thermal stability for gas chromatography. A common method involves methoximation followed by silylation.
-
GC-MS Instrumentation: An Agilent 7890/5977B GC/MS system with a DB-5MS column or a similar setup is commonly used.
-
Data Acquisition: The instrument is operated in scan or selected ion monitoring (SIM) mode to detect and quantify the mass isotopologues of target metabolites.
-
Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopologue distributions (MIDs) of the metabolites of interest. Software such as Agilent's MassHunter VistaFlux, METRAN, or INCA can be used for this purpose.
Visualizing the Rationale: Metabolic Pathways and Experimental Workflow
To further clarify the rationale for choosing D-Glucose-¹³C-5 and the experimental process, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Metabolic fate of the C5 carbon of glucose.
Caption: Experimental workflow for ¹³C metabolic tracing.
Conclusion
The selection of an isotopic tracer is a critical decision in the design of metabolic studies. D-Glucose-¹³C-5 provides a targeted approach to investigate the flux of glucose-derived carbons into the TCA cycle. Its unique metabolic fate allows for a more direct assessment of pyruvate dehydrogenase activity and subsequent oxidative metabolism compared to other glucose isotopomers. While uniformly labeled glucose offers a broader overview and [1,2-¹³C₂]glucose is superior for PPP analysis, D-Glucose-¹³C-5 is an invaluable tool for researchers seeking to precisely quantify the contribution of glucose to mitochondrial respiration. By carefully considering the specific research question and the metabolic pathways of interest, scientists and drug development professionals can leverage the distinct advantages of D-Glucose-¹³C-5 to gain deeper insights into cellular metabolism.
References
Safety Operating Guide
Proper Disposal of D-Glucose-13C-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals, including isotopically labeled compounds like D-Glucose-13C-5, is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment and adherence to regulatory standards.
This compound is a non-hazardous substance, meaning it does not meet the criteria for classification as a hazardous material according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, proper disposal is still necessary to prevent environmental contamination and maintain good laboratory practice. The primary recommendation for disposal is to utilize a licensed professional waste disposal service.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a laboratory coat.[5] All handling should be conducted in a well-ventilated area to minimize the potential for inhalation of dust particles. In the event of a spill, the material should be carefully swept or shoveled into a suitable container for disposal, taking care to avoid generating dust.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Containerization: Place the waste this compound into a clearly labeled and securely sealed container. The label should prominently display the full chemical name, "this compound," along with any other identifiers mandated by your institution's waste management program.
-
Waste Segregation: Store the container alongside other non-hazardous solid chemical waste. It is important to keep it separated from incompatible materials, such as strong oxidizing agents.
-
Engage a Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the collection and proper disposal of the chemical waste. These services are equipped to handle chemical waste in accordance with federal, state, and local environmental regulations.
-
Documentation: Meticulously record the disposal of the chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or a dedicated waste log.
Key Safety and Disposal Information
The following table summarizes the key safety and disposal information for D-Glucose and its isotopically labeled forms.
| Characteristic | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Primary Disposal Route | Offer to a licensed disposal company. | |
| Personal Protective Equipment | Safety glasses, gloves, protective clothing. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition | Carbon oxides (CO, CO2) in case of fire. |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
